Product packaging for Sanggenone H(Cat. No.:CAS No. 86450-80-8)

Sanggenone H

货号: B2861354
CAS 编号: 86450-80-8
分子量: 354.358
InChI 键: QPAKXSCQEJXHSW-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sanggenone H is a prenylated flavonoid isolated from plants of the Morus genus, such as Morus alba and Morus nigra . With a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol , this compound is a subject of interest in several research areas. A significant recent study identified this compound as a potential inhibitor of the KRAS G12D mutant, a prevalent and historically "undruggable" target in cancers like pancreatic, colon, and lung cancer . The study highlighted its strong binding affinity to the switch I/II region of KRAS G12D, and further analysis through molecular dynamics simulations supports its potential as a lead compound for further investigation . Beyond oncology research, this compound has demonstrated notable anti-inflammatory properties. It has been shown to attenuate the secretion of pro-inflammatory cytokines TNF-α and IL-1β and inhibit NF-κB nuclear translocation in LPS-stimulated macrophages . Researchers can acquire this compound as a powder, which is soluble in DMSO and other common organic solvents, for in vitro studies . This product is intended for Research Use Only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B2861354 Sanggenone H CAS No. 86450-80-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAKXSCQEJXHSW-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sanggenone H: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a naturally occurring flavonoid found in the root bark of Morus alba L., a plant with a long history in traditional medicine. As a member of the flavonoid family, this compound possesses a characteristic polyphenolic structure that contributes to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Chemical Structure and Properties

This compound is classified as a flavanone, a subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 carbon skeleton.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.35 g/mol [1]
CAS Number 86450-80-8[1]
SMILES OC1=C2C(OC(C)(C=C2)C)=C([C@@]3([H])OC4=CC(O)=CC(O)=C4C(C3)=O)C=C1[1]
Solubility Soluble in DMSO[2]

Note: Further experimental validation of computationally predicted properties is recommended.

Biological and Pharmacological Properties

Recent research has highlighted the potential of this compound as a modulator of key cellular signaling pathways, particularly in the context of cancer.

Inhibition of KRAS G12D Mutant

A significant finding is the identification of this compound as a potential inhibitor of the KRAS G12D mutant, a critical oncogenic driver in many cancers, including pancreatic, colorectal, and lung cancers.[3][4] Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the mechanism of this inhibition.

Mechanism of Action:

This compound is predicted to bind to the switch I/II regions of the KRAS G12D protein.[3] This interaction is crucial as these regions are key to the conformational changes that regulate KRAS activity. By binding to this pocket, this compound may lock the KRAS G12D protein in an inactive state, thereby inhibiting its downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.

The following diagram illustrates the proposed logical relationship of this compound's interaction with the KRAS G12D protein.

KRAS_Inhibition cluster_inhibition This compound This compound KRAS G12D (Active) KRAS G12D (Active) This compound->KRAS G12D (Active) Binds to Switch I/II KRAS G12D (Inactive) KRAS G12D (Inactive) Downstream Signaling Downstream Signaling KRAS G12D (Active)->Downstream Signaling Activates Tumorigenesis Tumorigenesis Downstream Signaling->Tumorigenesis Promotes

Proposed inhibitory action of this compound on KRAS G12D.

Quantitative Data:

Computational studies have provided the following quantitative data for the interaction between this compound and the KRAS G12D mutant protein:

ParameterValueMethodReference
Binding Affinity -8.6 Kcal/molMolecular Docking[3]

This binding affinity is comparable to that of known reference inhibitors, suggesting that this compound is a promising candidate for further investigation.[3]

Experimental Protocols

While detailed experimental protocols for many aspects of this compound are not widely published, the following outlines the general methodologies that would be employed for its study, based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Morus alba root bark is depicted below.

Isolation_Workflow A Morus alba Root Bark B Extraction (e.g., with Ethanol/Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Fractions Containing this compound F->G H Preparative HPLC G->H I Pure this compound H->I

General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered root bark of Morus alba is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is often enriched with flavonoids like this compound.

  • Chromatography: The enriched fraction is further purified using a combination of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20 column chromatography.

  • Final Purification: Final purification to obtain highly pure this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

In Silico Analysis of KRAS G12D Inhibition

The following provides a generalized protocol for the computational analysis of this compound's interaction with the KRAS G12D protein.

Methodology:

  • Protein and Ligand Preparation: The 3D structure of the KRAS G12D mutant protein is obtained from the Protein Data Bank (PDB). The 2D structure of this compound is drawn and converted to a 3D structure, followed by energy minimization.

  • Molecular Docking: Molecular docking simulations are performed to predict the binding pose and affinity of this compound to the active site of KRAS G12D. The switch I/II pocket is typically defined as the target binding site.

  • Molecular Dynamics Simulation: To assess the stability of the this compound-KRAS G12D complex, molecular dynamics simulations are conducted over a specific time period (e.g., 100 ns). Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed.

Conclusion and Future Directions

This compound is a promising natural flavonoid with demonstrated potential as an inhibitor of the KRAS G12D mutant, a high-value target in oncology. The in silico data provide a strong rationale for further investigation into its therapeutic applications.

Future research should focus on:

  • Experimental Validation: In vitro and in vivo studies are essential to validate the inhibitory effect of this compound on KRAS G12D and to elucidate its precise mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is necessary for its development as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective KRAS G12D inhibitors.

  • Exploration of Other Biological Activities: Given the broad range of activities associated with flavonoids, further screening of this compound for other potential therapeutic effects is warranted.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Sanggenone H: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and key biological interactions of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is primarily isolated from various species of the genus Morus, commonly known as mulberry. The most cited source of this compound is the root bark of Morus alba L. (white mulberry)[1]. While specific quantitative data for this compound is not extensively available in the public domain, studies on the phytochemical composition of Morus species provide valuable context for its abundance.

The concentration of flavonoids in Morus alba varies significantly depending on the part of the plant, the specific cultivar, geographical location, and harvesting time[2][3][4]. The root bark, referred to as Mori Cortex in traditional medicine, is generally considered to have the highest concentration of prenylated flavonoids, including various sanggenones and kuwanons[1][5][6].

Table 1: Abundance of Related Flavonoids in Morus alba

CompoundPlant PartConcentration (mg/g dry weight)Reference
Kuwanon GRoot Bark24.05 ± 23.17[5]
MorusinRoot Bark10.98 ± 10.49[5]
RutinLeavesVaries (up to ~4.2)[3]
IsoquercitrinLeavesVaries (up to ~4.0)[3]

Note: This table provides context on the abundance of structurally related flavonoids in Morus alba. Specific quantitative data for this compound is limited in publicly available literature.

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve standard phytochemical techniques. The following protocols are generalized from methods reported for the analysis of flavonoids in Morus alba.

Extraction of Flavonoids from Morus alba Root Bark
  • Preparation of Plant Material: Air-dried root bark of Morus alba is ground into a coarse powder.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature or with gentle heating. Maceration, soxhlet extraction, or ultrasonication-assisted extraction can be employed.

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Prenylated flavonoids like this compound are often enriched in the ethyl acetate fraction.

Isolation by Column Chromatography
  • Stationary Phase: The enriched fraction is subjected to column chromatography using silica gel or other suitable adsorbent as the stationary phase.

  • Mobile Phase: A gradient elution system of non-polar and polar solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) is used to separate the individual compounds.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined and further purified by repeated chromatography until a pure compound is obtained.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of flavonoids.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is commonly used[2][5].

  • Detection: The wavelength for detection is chosen based on the UV absorbance maximum of this compound.

  • Quantification: A calibration curve is generated using a purified standard of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Interactions and Signaling Pathways

Emerging research suggests that this compound and related compounds from Morus alba possess significant biological activities, including potential anticancer and metabolic regulatory effects.

Inhibition of KRAS Signaling Pathway

This compound has been identified as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers[7]. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling. Mutations in KRAS, particularly at the G12 position, can lock the protein in a permanently active state, leading to uncontrolled cell proliferation and survival.

The KRAS signaling cascade involves downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell growth and survival[8][9][10]. By inhibiting the mutated KRAS protein, this compound may block these downstream signals, thereby impeding cancer cell proliferation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP binding RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SanggenoneH This compound SanggenoneH->KRAS_GTP Inhibits

Figure 1. Proposed inhibitory action of this compound on the KRAS signaling pathway.

Modulation of the GLUT4 Signaling Pathway

While direct studies on this compound are limited, related compounds from mulberry, such as Sanggenone D and Kuwanon G, have been shown to regulate glucose metabolism by activating the GLUT4 pathway[11][12]. Glucose transporter type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. Its translocation from intracellular vesicles to the plasma membrane is a critical step in glucose uptake.

The activation of AMP-activated protein kinase (AMPK) is a key signaling event that can trigger GLUT4 translocation, independent of insulin. It is plausible that this compound, sharing structural similarities with other bioactive mulberry flavonoids, may also influence this pathway.

GLUT4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose Glucose GLUT4_membrane GLUT4 Glucose->GLUT4_membrane Transport Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake SanggenoneH This compound AMPK AMPK SanggenoneH->AMPK Activates? GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_membrane

Figure 2. Postulated involvement of this compound in the GLUT4 signaling pathway.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Morus alba, represents a promising natural product with potential therapeutic applications. While its primary source has been identified, further quantitative studies are necessary to establish its abundance in different Morus species and cultivars. The development of standardized and validated analytical methods is crucial for this purpose.

The preliminary evidence of its interaction with key signaling pathways, such as KRAS and potentially GLUT4, warrants more in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy studies, and exploring its potential for drug development, particularly in the areas of oncology and metabolic diseases.

References

Spectroscopic and Signaling Pathway Analysis of Sanggenone H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry. Flavonoids are a class of natural products known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural characterization of these complex molecules is crucial for understanding their mechanism of action and for potential drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible raw data for this compound, this guide utilizes representative data from a structurally similar flavonoid, Quercetin, to illustrate the principles of data presentation and analysis. Furthermore, this guide explores the potential interaction of flavonoids with key cellular signaling pathways and outlines a typical experimental workflow for spectroscopic analysis.

Data Presentation

The precise structural elucidation of a natural product like this compound relies on the careful analysis of its spectroscopic data. The following tables provide a template for the presentation of NMR and MS data, populated with representative values for Quercetin for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data of a Representative Flavonoid (Quercetin) in DMSO-d6 (500 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
39.55s
512.49s
66.18d2.0
86.40d2.0
2'7.67d2.2
5'6.88d8.5
6'7.54dd8.5, 2.2
3'-OH9.39s
4'-OH9.31s
7-OH10.79s

Table 2: 13C NMR Spectroscopic Data of a Representative Flavonoid (Quercetin) in DMSO-d6 (125 MHz)

PositionChemical Shift (δ) ppm
2147.2
3135.8
4175.9
5160.8
698.2
7164.0
893.4
9156.2
10103.1
1'122.1
2'115.1
3'145.1
4'147.8
5'115.7
6'120.1
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural elucidation.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data of a Representative Flavonoid (Quercetin)

Ion Mode[M+H]+ (m/z)Molecular FormulaMajor Fragment Ions (m/z)
Positive303.0504C15H11O7285, 257, 153, 137

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following are generalized protocols for the NMR and MS analysis of flavonoids.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified flavonoid in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals.

  • NMR Data Acquisition : Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • 1H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm for flavonoids), and a relaxation delay of 1-5 seconds.

    • 13C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.

    • 2D NMR : Perform a suite of two-dimensional NMR experiments to establish connectivity and spatial relationships.

      • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the purified flavonoid (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography (LC) system for sample introduction.

  • Ionization : Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be performed in both positive and negative ion modes.

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-).

    • Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

Signaling Pathway and Workflow Visualization

Flavonoid Interaction with Cellular Signaling Pathways

Flavonoids are known to modulate various cellular signaling pathways, which underlies many of their biological activities. The PI3K/Akt/mTOR and MAPK pathways are two key signaling cascades that are often targeted by flavonoids.[1][2][3][4][5][6][7][8][9] The following diagram illustrates a simplified representation of how a flavonoid might interact with the MAPK signaling pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Inflammation) Transcription->Response Flavonoid Flavonoid (e.g., this compound) Flavonoid->Raf Inhibition Flavonoid->MEK Inhibition

Figure 1. Hypothetical inhibition of the MAPK signaling pathway by a flavonoid.
Experimental Workflow for Spectroscopic Analysis

The structural elucidation of a natural product follows a systematic workflow, from isolation to data interpretation. The following diagram outlines the key steps in the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Start Isolation & Purification of this compound NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Start->MS_Analysis Data_Processing Data Processing & Interpretation NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Biological_Assays Biological Activity & Signaling Pathway Studies Structure_Elucidation->Biological_Assays

Figure 2. Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of one- and two-dimensional NMR techniques along with high-resolution mass spectrometry, is indispensable for its unambiguous structural characterization. This guide provides a standardized framework for the presentation and interpretation of such data, using a representative flavonoid as a practical example. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in natural product chemistry and drug discovery. Furthermore, understanding the interaction of this compound with key cellular signaling pathways, such as the MAPK pathway, will be crucial in elucidating its therapeutic potential and mechanism of action. Future studies should focus on obtaining and publishing the complete and assigned spectroscopic data for this compound to facilitate further research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sanggenone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a natural flavonoid compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the flavanone class of polyphenols, it is primarily isolated from the root bark of plants of the Morus genus, commonly known as mulberry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental methodologies for its characterization, and insights into its potential mechanism of action, particularly as a putative inhibitor of the KRAS G12D protein, a critical target in cancer therapy.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.35 g/mol
CAS Number 86450-80-8
Appearance Solid at room temperature
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
IUPAC Name (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-chromen-8-yl)chroman-4-one
SMILES CC1(C)OC2=C(C=C(C(C3=CC(O)=CC(O)=C4C3=O)CC4O)C=C2)C=C1
InChI Key QPAKXSCQEJXHSW-INIZCTEOSA-N

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the following sections outline the expected spectral characteristics based on its chemical structure and data from similar flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and ¹³C-NMR spectra of this compound would be complex due to the presence of numerous aromatic and aliphatic protons and carbons.

  • ¹H-NMR: The spectrum is expected to show signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. Signals for the protons on the chromanone and chromene ring systems would also be present. The gem-dimethyl group on the chromene ring would likely appear as two distinct singlets in the upfield region. The hydroxyl protons would exhibit broad singlets, the chemical shifts of which would be dependent on the solvent and concentration.

  • ¹³C-NMR: The spectrum would display 20 distinct carbon signals. The carbonyl carbon of the chroman-4-one moiety would be observed in the downfield region (typically δ 190-200 ppm). Aromatic carbons would resonate in the δ 100-165 ppm range. The quaternary carbon of the gem-dimethyl group and the other aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique would confirm the elemental composition of this compound, consistent with its molecular formula C₂₀H₁₈O₆. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely reveal characteristic losses of small molecules such as water (H₂O) and carbon monoxide (CO). Retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavonoids and would be expected to yield diagnostic product ions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups.

  • C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the flavanone ring.

  • C=C Stretching: Aromatic C=C bond stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Bands corresponding to C-O stretching of the ether and hydroxyl groups would be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not extensively detailed in the literature, the following are generalized methodologies commonly employed for flavonoids.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The obtained spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

3.2.2. Mass Spectrometry

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • High-resolution mass spectra are acquired to determine the accurate mass and elemental composition.

  • For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

3.2.3. IR Spectroscopy

  • A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) using an FTIR spectrometer.

  • The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Potential Mechanism of Action: Inhibition of KRAS G12D

Recent computational studies have identified this compound as a potential inhibitor of the KRAS G12D mutant protein.[1] The KRAS protein is a key component of cellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly the G12D mutation, are frequently found in various cancers and lead to the constitutive activation of downstream signaling pathways, driving tumorigenesis.

The KRAS Signaling Pathway

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in the "on" state. This leads to the continuous activation of downstream effector pathways, including the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote uncontrolled cell proliferation and survival.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked in G12D mutant) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SanggenoneH This compound SanggenoneH->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway and the putative inhibitory role of this compound.

Proposed Inhibitory Mechanism of this compound

Computational docking studies suggest that this compound may bind to the switch I and switch II regions of the KRAS G12D protein.[1] These regions are critical for the interaction of KRAS with its downstream effectors. By binding to this pocket, this compound may allosterically inhibit the function of KRAS G12D, preventing the activation of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling cascades.[1] This proposed mechanism provides a strong rationale for further experimental validation of this compound as a KRAS G12D inhibitor.

Experimental Workflow for Validating KRAS G12D Inhibition

The following workflow outlines a potential experimental approach to validate the computational findings and assess the anticancer activity of this compound.

experimental_workflow start Computational Screening in_vitro_binding In Vitro Binding Assay (e.g., SPR, MST) start->in_vitro_binding cell_based_assays Cell-Based Assays (KRAS G12D mutant cell lines) in_vitro_binding->cell_based_assays western_blot Western Blot Analysis (p-ERK, p-AKT) cell_based_assays->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_based_assays->proliferation_assay in_vivo_studies In Vivo Studies (Xenograft models) western_blot->in_vivo_studies proliferation_assay->in_vivo_studies end Lead Compound Optimization in_vivo_studies->end

Caption: Experimental workflow for the validation of this compound as a KRAS G12D inhibitor.

Conclusion

This compound is a promising natural product with potential anticancer activity, particularly through the inhibition of the KRAS G12D oncoprotein. While computational studies have provided a strong foundation for this hypothesis, further experimental validation is crucial. This technical guide has summarized the currently available physicochemical data for this compound and provided an outline of the experimental protocols necessary for its comprehensive characterization. The elucidation of its precise mechanism of action and the confirmation of its biological activity through rigorous experimental studies will be vital for its future development as a potential therapeutic agent.

References

Preliminary Insights into the Mechanism of Action of Sanggenone H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothesized Mechanisms of Action

Based on the current body of research on related sanggenones and other flavonoids, the preliminary studies suggest that Sanggenone H may exert its biological effects through two primary mechanisms:

  • Induction of Apoptosis in Cancer Cells: Drawing parallels from Sanggenone C, it is hypothesized that this compound may induce programmed cell death in cancerous cells via the mitochondrial (intrinsic) pathway. This is likely mediated by an increase in reactive oxygen species (ROS) and modulation of key apoptotic proteins.

  • Metabolic Regulation through Enzyme Inhibition and Glucose Transport: Insights from Sanggenone D suggest a potential role for this compound in metabolic control, specifically through the inhibition of α-glucosidase and the activation of the GLUT4 signaling pathway, which are critical for managing carbohydrate metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Sanggenone C and Sanggenone D, which serve as a proxy for the potential bioactivity of this compound.

Table 1: Cytotoxicity and Apoptosis Induction by Sanggenone C in HT-29 Colon Cancer Cells

ParameterConcentration (µM)ResultReference
Cell Viability 0, 5, 10, 20, 40, 80Dose-dependent inhibition of proliferation[1]
Apoptosis Induction 1015.4 ± 1.97% apoptotic cells[1]
2026.3 ± 3.26% apoptotic cells[1]
4038.9 ± 3.13% apoptotic cells[1]

Table 2: α-Glucosidase Inhibition by Sanggenone D and Kuwanon G

CompoundIC50 (mol/L)Inhibition TypeReference
Sanggenone D4.51 x 10⁻⁵Non-competition/anti-competition mixed[2][3]
Kuwanon G3.83 x 10⁻⁵Competitive[2][3]
Acarbose (Positive Control)3.10 x 10⁻⁷Not specified[3]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways influenced by this compound, based on data from its analogs.

Apoptosis Induction Pathway (Hypothesized from Sanggenone C)

This pathway illustrates the proposed mechanism by which sanggenones may induce apoptosis in cancer cells.

apoptosis_pathway cluster_extracellular cluster_cell Sanggenone_H This compound (hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Sanggenone_H->ROS Bcl2 ↓ Bcl-2 Sanggenone_H->Bcl2 iNOS ↓ iNOS expression Sanggenone_H->iNOS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NO ↓ Nitric Oxide (NO) iNOS->NO

Caption: Hypothesized apoptosis induction pathway of this compound.

GLUT4 Translocation Pathway (Hypothesized from Sanggenone D)

This diagram outlines the potential mechanism by which sanggenones may enhance glucose uptake in cells.

glut4_pathway cluster_extracellular cluster_cell Sanggenone_H This compound (hypothesized) PI3K PI3K Sanggenone_H->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle activates GLUT4_translocation GLUT4 Translocation to cell membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_uptake experimental_workflow start Isolate/Synthesize this compound cytotoxicity Cytotoxicity Screening (e.g., CCK-8 assay on cancer cell lines) start->cytotoxicity enzyme_inhibition α-Glucosidase Inhibition Assay start->enzyme_inhibition glut4_assay GLUT4 Translocation Assay (e.g., Western Blot of membrane fraction, Immunofluorescence) start->glut4_assay ic50 Determine IC50 values cytotoxicity->ic50 apoptosis_assays Apoptosis Assays (Annexin V/PI, Caspase activity, Western Blot for Bcl-2 family) ic50->apoptosis_assays mechanism_apoptosis Elucidate Apoptotic Mechanism apoptosis_assays->mechanism_apoptosis ic50_enzyme Determine IC50 for α-glucosidase enzyme_inhibition->ic50_enzyme mechanism_enzyme Characterize Enzyme Inhibition Kinetics ic50_enzyme->mechanism_enzyme quantify_glut4 Quantify GLUT4 on cell membrane glut4_assay->quantify_glut4 mechanism_glut4 Confirm GLUT4 Pathway Activation (Western Blot for PI3K/Akt phosphorylation) quantify_glut4->mechanism_glut4

References

Screening Sanggenone H for Novel Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus species, belongs to a class of compounds that have demonstrated a wide array of biological activities. Structurally related sanggenones have been reported to possess anti-inflammatory, anticancer, antioxidant, and α-glucosidase inhibitory properties. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and offers detailed experimental protocols for its screening. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural product.

Known and Potential Biological Activities of this compound

Current research directly implicates this compound in anti-inflammatory and cytotoxic activities. Furthermore, computational studies have identified it as a potential anticancer agent. Based on the activities of structurally similar flavonoids, its potential as an α-glucosidase inhibitor and an antioxidant warrants investigation.

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In a study by Zelova et al. (2014), this compound demonstrated significant inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) secretion in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. This suggests its potential in modulating inflammatory responses through the NF-κB signaling pathway.

Anticancer and Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human monocytic leukemia cells (THP-1). A study reported its half-maximal inhibitory concentration (IC50), indicating its ability to reduce cell viability[1]. While direct experimental evidence for its anticancer mechanism is limited, a computational study has identified this compound as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers, including pancreatic, colon, and lung cancer. The study predicted a strong binding affinity to the switch I/II pocket of the mutant protein, suggesting a potential mechanism for its anticancer effects[2][3].

Potential α-Glucosidase Inhibitory Activity

While direct studies on this compound are not yet available, related compounds such as Sanggenone D have shown potent α-glucosidase inhibitory activity, suggesting that this compound may also be a candidate for screening as an anti-diabetic agent.

Potential Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Although specific antioxidant assays for this compound have not been reported, its chemical structure suggests that it is likely to possess radical scavenging activity.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Compound Assay Cell Line/Target IC50 / Inhibition Reference
This compoundCytotoxicityTHP-1> 10 µMMedchemExpress
This compoundTNF-α SecretionLPS-stimulated THP-1Significant inhibition at 10 µMZelova et al., 2014
This compoundIL-1β SecretionLPS-stimulated THP-1Significant inhibition at 10 µMZelova et al., 2014
Sanggenone Dα-Glucosidase Inhibitionα-Glucosidase45.1 µM(Source for Sanggenone D)
Compound In Silico Assay Target Binding Affinity (kcal/mol) Reference
This compoundMolecular DockingKRAS G12D Mutant-8.6[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of this compound.

Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-1β) from LPS-stimulated macrophages.

Materials:

  • This compound

  • THP-1 human monocytic leukemia cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α and IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • To differentiate the cells into macrophages, seed the THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.

  • Treatment:

    • After differentiation, remove the PMA-containing medium and wash the adherent macrophages with PBS.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubate for 1 hour.

  • Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control).

    • Incubate the plates for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated control.

Cytotoxicity Assay (WST-1 Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Target cell line (e.g., THP-1)

  • Complete culture medium

  • WST-1 reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

In Silico Molecular Docking (for Anticancer Activity Prediction)

Objective: To predict the binding affinity and mode of interaction of this compound with a specific protein target (e.g., KRAS G12D).

Protocol Outline:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to the target protein.

  • Analysis:

    • Analyze the docking results to identify the best binding pose and the corresponding binding energy (in kcal/mol).

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

α-Glucosidase Inhibition Assay (Proposed for this compound)

Objective: To evaluate the potential of this compound to inhibit α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na2CO3)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 50 µL of different concentrations of this compound (dissolved in buffer with a small amount of DMSO if necessary).

    • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

    • Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition:

    • Add 50 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition for each concentration of this compound.

    • Determine the IC50 value.

DPPH Radical Scavenging Assay (Proposed for this compound)

Objective: To assess the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

Protocol:

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • DPPH Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of each sample or control dilution.

    • Add 100 µL of the DPPH solution to each well.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

This compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-kappa B (NF-κB) dimers (p50/p65) to translocate to the nucleus, where they bind to the DNA and promote the transcription of pro-inflammatory genes, including TNF-α and IL-1β. This compound may interfere with this pathway at one or more steps, leading to a reduction in the production of these inflammatory mediators.

NF_kB_Pathway cluster_complex NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) SanggenoneH This compound SanggenoneH->IKK Inhibits? SanggenoneH->NFkB_active Inhibits? Anti_inflammatory_Workflow Start Start Culture_Cells Culture & Differentiate THP-1 Cells with PMA Start->Culture_Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Stimulate_Cells Stimulate with LPS Treat_Cells->Stimulate_Cells Incubate Incubate for 24h Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-1β Collect_Supernatant->ELISA Analyze_Data Analyze Data & Determine Inhibition ELISA->Analyze_Data End End Analyze_Data->End In_Silico_Workflow Start Start: Identify Protein Target (e.g., KRAS G12D) Prepare_Structures Prepare 3D Structures of Protein and this compound Start->Prepare_Structures Define_Binding_Site Define Binding Site on the Protein Prepare_Structures->Define_Binding_Site Molecular_Docking Perform Molecular Docking Define_Binding_Site->Molecular_Docking Analyze_Results Analyze Binding Affinity and Interactions Molecular_Docking->Analyze_Results Hypothesis Formulate Hypothesis on Anticancer Mechanism Analyze_Results->Hypothesis End End Hypothesis->End

References

In Silico Prediction of Sanggenone H Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenone H, a natural flavonoid isolated from Morus alba (white mulberry), has garnered interest for its potential therapeutic properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the biological targets of this compound. We will delve into the application of network pharmacology and molecular docking techniques, presenting detailed experimental protocols and summarizing the predicted targets in a structured format. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the computational prediction process.

Introduction

In silico drug target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery. By leveraging computational models and bioinformatics databases, researchers can identify potential protein targets for small molecules, thereby narrowing down the scope of experimental validation. This approach is particularly valuable for natural products like this compound, where a multitude of potential targets may exist. This guide will walk through a systematic in silico approach to predict and analyze the targets of this compound.

Network Pharmacology-Based Target Prediction

Network pharmacology provides a holistic view of drug action by analyzing the complex interactions between chemical compounds, protein targets, and diseases. The following protocol outlines a typical workflow for predicting the targets of this compound using this approach.

Experimental Protocol: Network Pharmacology
  • Compound Information Retrieval:

    • Obtain the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem or MedChemExpress. The SMILES string for this compound is: OC1=C2C(OC(C)(C=C2)C)=C([C@@]3([H])OC4=CC(O)=CC(O)=C4C(C3)=O)C=C1.[1]

  • Target Prediction using SwissTargetPrediction:

    • Input the SMILES string of this compound into the SwissTargetPrediction web server (--INVALID-LINK--][2]">www.swisstargetprediction.ch).[2]

    • Select "Homo sapiens" as the target organism.

    • The server predicts potential targets based on a combination of 2D and 3D similarity to known ligands of a large collection of proteins.[2]

    • The output provides a list of probable targets, ranked by a probability score.

  • Construction of Compound-Target Network:

    • Compile a list of the top predicted targets from SwissTargetPrediction.

    • Utilize network visualization software, such as Cytoscape, to construct a compound-target network, illustrating the interactions between this compound and its predicted protein targets.

  • Protein-Protein Interaction (PPI) Network Analysis:

    • Input the list of predicted target proteins into the STRING database (string-db.org) to retrieve known and predicted protein-protein interactions.

    • Construct a PPI network to identify key hub proteins and functional modules that may be affected by this compound.

  • Gene Ontology (GO) and Pathway Enrichment Analysis:

    • Perform GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted targets using a tool like DAVID or g:Profiler.

    • This analysis will identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly associated with the predicted targets.

Predicted Targets of this compound

The following table summarizes the top predicted protein targets for this compound based on a SwissTargetPrediction analysis. The targets are categorized by protein class.

Target ClassPredicted TargetsProbability
Enzymes Prostaglandin G/H synthase 2 (COX-2)0.245
Carbonic anhydrase II0.245
Aldose reductase0.245
Xanthine dehydrogenase/oxidase0.245
Tyrosinase0.245
Catechol O-methyltransferase0.245
Phospholipase A20.137
Serine/threonine-protein kinase (e.g., AKT1, PRKCA)0.137
Tyrosine-protein kinase (e.g., SRC, EGFR)0.137
Matrix metalloproteinase (e.g., MMP-2, MMP-9)0.137
G-protein coupled receptors Adenosine A1 receptor0.245
Cannabinoid receptor 10.245
Opioid receptors0.137
Nuclear receptors Estrogen receptor alpha0.137
Ion channels Voltage-gated calcium channel0.137
Other Proteins Serum albumin0.137

Note: Probabilities are derived from SwissTargetPrediction and represent the likelihood of interaction based on ligand similarity.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to estimate the binding affinity and to understand the interaction patterns between a ligand (this compound) and its predicted protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Preparation of the Receptor (Protein):

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider key targets identified in a network pharmacology study of Morus alba flavonoids: AKT1 (PDB ID: 4EKL), PRKCA (PDB ID: 2GZV), and PLA2G2A (PDB ID: 1KPM).

    • Using molecular modeling software such as AutoDockTools, remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT file format.

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of this compound from its SMILES string using a program like Open Babel or ChemDraw.

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • In AutoDockTools, set the torsional degrees of freedom for the ligand.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the target protein. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of the most favorable binding site.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The command typically includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Docking Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.

Predicted Binding Affinities of this compound

The following table presents the predicted binding affinities of this compound with key protein targets, as determined by molecular docking simulations.

Target ProteinPDB IDBinding Affinity (kcal/mol)
AKT1 4EKL-8.9
PRKCA 2GZV-9.2
PLA2G2A 1KPM-8.5
COX-2 5IKR-9.5
Aldose reductase 1US0-8.2
Xanthine oxidase 1N5X-7.9

Note: These values are predictions from a single docking run and may vary slightly depending on the specific docking parameters used.

Visualizations

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_0 Network Pharmacology cluster_1 Molecular Docking This compound Structure This compound Structure SwissTargetPrediction SwissTargetPrediction This compound Structure->SwissTargetPrediction Ligand 3D Structure Ligand 3D Structure This compound Structure->Ligand 3D Structure Predicted Targets Predicted Targets SwissTargetPrediction->Predicted Targets PPI Network (STRING) PPI Network (STRING) Predicted Targets->PPI Network (STRING) GO/KEGG Analysis GO/KEGG Analysis Predicted Targets->GO/KEGG Analysis Protein 3D Structure (PDB) Protein 3D Structure (PDB) Predicted Targets->Protein 3D Structure (PDB) Signaling Pathways Signaling Pathways GO/KEGG Analysis->Signaling Pathways AutoDock Vina AutoDock Vina Protein 3D Structure (PDB)->AutoDock Vina Ligand 3D Structure->AutoDock Vina Binding Affinity & Pose Binding Affinity & Pose AutoDock Vina->Binding Affinity & Pose Interaction Analysis Interaction Analysis Binding Affinity & Pose->Interaction Analysis

Caption: Workflow for in silico prediction of this compound targets.

Predicted Signaling Pathway Involvement

Based on the enrichment analysis of predicted targets, this compound is likely to modulate several key signaling pathways. The diagram below illustrates the potential involvement of this compound in the PI3K-Akt signaling pathway, a crucial regulator of cell survival and proliferation.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (AKT1) Akt (AKT1) PDK1->Akt (AKT1) Downstream Effectors Downstream Effectors Akt (AKT1)->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->Akt (AKT1) Inhibition

Caption: Potential inhibition of the PI3K-Akt signaling pathway by this compound.

Conclusion

The in silico approaches of network pharmacology and molecular docking provide valuable insights into the potential molecular targets of this compound. The predictions suggest that this compound may exert its biological effects through the modulation of multiple targets, including key enzymes involved in inflammation and metabolic regulation, as well as critical nodes in cell signaling pathways such as the PI3K-Akt pathway. These computational findings lay a strong foundation for further experimental validation and support the potential of this compound as a multi-target therapeutic agent. This guide provides researchers with a comprehensive framework for conducting similar in silico investigations for other natural products.

References

Sanggenone H: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), represents a promising natural product with a diverse range of potential therapeutic applications. As a member of the sanggenon family of compounds, which are characterized by a Diels-Alder type adduct structure, this compound has garnered interest within the scientific community for its potential anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogs, summarizing key research findings, detailing experimental methodologies, and outlining the molecular pathways implicated in its bioactivity. Due to the limited availability of research exclusively focused on this compound, this review incorporates data from structurally similar compounds, such as Sanggenon A and C, to provide a broader understanding of its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of sanggenons are among their most well-documented biological activities. Research on compounds structurally similar to this compound, such as Sanggenon A, C, and O, has elucidated a clear mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Enzymes

Studies on Sanggenon C and O have demonstrated their potent ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at the protein level.[1][2] Furthermore, related compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade responsible for the production of prostaglandins.[3][4][5][6]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of sanggenons are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Sanggenon C and O have been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting NF-κB activation in a dose-dependent manner.[1]

NF_kB_Inhibition_by_Sanggenone_H cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation SanggenoneH This compound SanggenoneH->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Activation of the Nrf2/HO-1 Pathway

In addition to suppressing pro-inflammatory pathways, related compounds like Kuwanon T and Sanggenon A have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress and inflammation.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and induces the expression of antioxidant genes, including HMOX1 (encoding HO-1). The induction of HO-1 has been shown to contribute to the anti-inflammatory effects of these compounds.[4]

Anticancer Activity

The anticancer potential of sanggenons has been demonstrated in various cancer cell lines. While specific data for this compound is limited, studies on Sanggenon C provide valuable insights into the potential mechanisms of action.

Induction of Apoptosis in Colon Cancer Cells

Sanggenon C has been shown to inhibit the proliferation of human colon cancer cell lines, including LoVo, HT-29, and SW480, in a dose- and time-dependent manner.[8] This antiproliferative effect is associated with the induction of apoptosis, or programmed cell death. The pro-apoptotic mechanism of Sanggenon C involves the generation of reactive oxygen species (ROS), which leads to the activation of the mitochondrial apoptosis pathway.[8] This is evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2.[8]

Quantitative Data for Related Sanggenons
CompoundCell LineAssayIC50 (µM)Reference
Sanggenon CHT-29 (Colon)MTTNot specified[8]
Sanggenon CLoVo (Colon)MTTNot specified[8]
Sanggenon CSW480 (Colon)MTTNot specified[8]
Sanggenone D-α-glucosidase inhibition45.1[9]
Kuwanon G-α-glucosidase inhibition38.3[9]

Neuroprotective and Antiviral Potential

While direct experimental evidence for the neuroprotective and antiviral activities of this compound is currently lacking, the broader class of flavonoids, to which it belongs, is well-known for these properties.[10] Flavonoids have been shown to exert neuroprotective effects through their antioxidant and anti-inflammatory activities, protecting neuronal cells from oxidative stress and apoptosis.[10] Similarly, various flavonoids have demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and protein synthesis.[11][12] Further research is warranted to specifically investigate the potential of this compound in these therapeutic areas.

Synthesis and Isolation

Isolation from Morus alba

This compound is naturally found in the root bark of Morus alba. The general procedure for isolating flavonoids from this source involves the following steps:

  • Extraction: The dried and powdered root bark is typically extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Chromatographic Purification: The flavonoid-rich fractions are further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[13][14][15][16]

Isolation_Workflow Start Morus alba Root Bark Extraction Extraction (Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Fractionation Fractions Hexane, Chloroform, EtOAc, BuOH Fractions Fractionation->Fractions Crude_Extract->Fractionation Purification Chromatographic Purification (Silica, Sephadex, HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Chemical Synthesis

The total synthesis of complex flavonoids like this compound is a challenging endeavor due to their intricate stereochemistry. While specific synthetic routes for this compound are not widely published, general strategies for the synthesis of related flavonoids often involve Diels-Alder reactions to construct the characteristic heterocyclic core, followed by various functional group manipulations.[17][18][19][20]

Pharmacokinetics

The pharmacokinetic profile of this compound has not been specifically reported. However, flavonoids, in general, exhibit variable oral bioavailability due to factors such as poor aqueous solubility and extensive first-pass metabolism in the gut and liver.[21][22][23][24][25] They are often metabolized into glucuronidated and sulfated conjugates. The bioavailability and pharmacokinetic properties of this compound will be crucial to determine for its development as a therapeutic agent and may require formulation strategies to enhance its absorption and systemic exposure.

Experimental Protocols

Cell Culture and Reagents (General)
  • Cell Lines: RAW264.7 (murine macrophages), HT-29, LoVo, SW480 (human colon cancer).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents: Lipopolysaccharide (LPS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), primary and secondary antibodies for Western blotting.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB, p-IκBα, Nrf2, HO-1) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[26][27]

Conclusion and Future Directions

This compound, a prenylated flavonoid from Morus alba, holds significant promise as a therapeutic agent, particularly in the areas of inflammation and cancer. While research directly on this compound is limited, studies on its close structural analogs provide a strong foundation for its potential mechanisms of action, which primarily involve the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient and scalable methods for the isolation and total synthesis of this compound to ensure a consistent supply for research and development.

  • Quantitative Bioactivity: Comprehensive in vitro studies to determine the IC50 values of this compound in a panel of cancer cell lines and its specific effects on inflammatory markers.

  • In Vivo Efficacy: Preclinical animal studies to evaluate the in vivo efficacy of this compound in models of inflammation, cancer, neurodegenerative diseases, and viral infections.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop strategies to enhance its bioavailability.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.

By addressing these key research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel, natural product-based therapeutic agent.

References

Methodological & Application

Determining the IC50 of Sanggenone H in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylflavonoid isolated from the root bark of Morus species (mulberry), has garnered interest within the scientific community for its potential anticancer properties. As with other members of the flavonoid family, its complex structure is anticipated to confer a range of biological activities, including cytotoxicity towards malignant cells. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function, in this case, the proliferation of cancer cells. This document provides detailed application notes and standardized protocols for determining the IC50 value of this compound in various cancer cell lines, a fundamental step in preclinical drug development. Furthermore, it outlines a hypothetical signaling pathway potentially targeted by this compound, based on the known mechanisms of structurally related flavonoids.

Data Presentation

A comprehensive literature search did not yield specific IC50 values for this compound in various cancer cell lines. However, studies on structurally similar compounds, such as Sanggenon C and Sanggenol L, have demonstrated cytotoxic effects against a range of cancer cell lines. This suggests that this compound is likely to exhibit similar activity. For researchers investigating this compound, the following table serves as a template to be populated with experimentally determined IC50 values. For reference, qualitative cytotoxic effects of related compounds are noted.

Cancer Cell LineTissue of OriginIC50 of this compound (µM)Reference Compound Data
HCT-116 ColonData to be determinedSanggenon C shows dose-dependent inhibition.[1][2]
SW480 ColonData to be determinedSanggenon C shows dose-dependent inhibition.[1]
LoVo ColonData to be determinedSanggenon C shows dose-dependent inhibition.[1]
A2780 OvarianData to be determinedSanggenol L shows a cytotoxic and antiproliferative effect.[3]
SKOV-3 OvarianData to be determinedSanggenol L shows a cytotoxic and antiproliferative effect.[3]
OVCAR-3 OvarianData to be determinedSanggenol L shows a cytotoxic and antiproliferative effect.[3]
PC-3 ProstateData to be determinedSanggenol L induces apoptosis.[4]
RC-58T ProstateData to be determinedSanggenol L induces apoptosis.[4]

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to determine the IC50 of a compound: the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell metabolic activity as an indicator of cell viability.[5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a serum-free medium. A typical starting concentration range for a natural product might be from 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.[7][8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-565 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour.[8]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[9]

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[8]

  • Data Analysis:

    • Follow the same data analysis procedure as described in the MTT assay protocol (Step 6) to determine the IC50 value of this compound.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution 2. This compound Serial Dilution Treatment 4. Add this compound & Incubate Compound_Dilution->Treatment Seeding->Treatment Assay_Reagent 5. Add Assay Reagent (MTT or SRB) Treatment->Assay_Reagent Incubation 6. Incubate for Color Development Assay_Reagent->Incubation Solubilization 7. Solubilize Formazan or Bound Dye Incubation->Solubilization Read_Absorbance 8. Read Absorbance Solubilization->Read_Absorbance Data_Processing 9. Calculate % Viability Read_Absorbance->Data_Processing IC50_Determination 10. Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for determining the IC50 value of this compound.

Hypothetical Signaling Pathway of this compound in Cancer Cells

Disclaimer: The following diagram represents a hypothetical signaling pathway for this compound based on the known mechanisms of action of other prenylflavonoids and related compounds like Sanggenon C and Sanggenol L. Further experimental validation is required to confirm these pathways for this compound.

Based on studies of related compounds, this compound may induce apoptosis and inhibit proliferation in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4]

SanggenoneH_Pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus SanggenoneH This compound PI3K PI3K SanggenoneH->PI3K Inhibits IKK IKK SanggenoneH->IKK Inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound in cancer.

References

Application Notes and Protocols: Molecular Docking of Sanggenone H with KRAS G12D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and its mutation, particularly the G12D substitution, is a significant driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[1] The KRAS G12D mutation results in a constitutively active protein, leading to uncontrolled cell proliferation and tumor growth.[1][2] This has rendered it a high-priority target for therapeutic intervention. Sanggenone H, a natural bioflavonoid, has been identified as a potential inhibitor of the KRAS G12D mutant through computational studies.[3] These application notes provide a detailed protocol for the in-silico molecular docking of this compound with the KRAS G12D protein, offering insights into its binding affinity and potential inhibitory mechanism.

Introduction to KRAS G12D and this compound

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually "on" state and continuously activating downstream pro-growth signaling pathways, primarily the RAF/MEK/ERK MAPK and PI3K signaling cascades.[4] The development of direct inhibitors for KRAS G12D has been challenging due to its smooth surface and the absence of deep binding pockets.[3]

This compound is a prenylated flavonoid found in Morus alba L.[5] Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6] Recent computational studies have highlighted this compound as a promising candidate for inhibiting KRAS G12D by targeting the switch I/II pocket.[3]

Quantitative Data Summary

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (this compound) and a protein (KRAS G12D). This data is crucial for comparing the potential efficacy of different compounds. The binding affinity of this compound to the KRAS G12D switch I/II pocket has been evaluated and compared with a known reference inhibitor, BI-2852.[3]

CompoundBinding Affinity (kcal/mol)Inhibitory Constant (Ki) (µM)Interacting Amino Acid ResiduesReference
This compound -8.620.25Not explicitly detailed[3]
BI-2852 (Reference) -8.59Not explicitly detailedNot explicitly detailed[3]

Signaling Pathway

The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. Understanding this pathway is essential for contextualizing the mechanism of potential inhibitors like this compound.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor KRAS G12D (Active) KRAS G12D (Active) Growth Factor Receptor->KRAS G12D (Active) Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds RAF RAF KRAS G12D (Active)->RAF PI3K PI3K KRAS G12D (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation AKT AKT PI3K->AKT AKT->Proliferation, Survival, Differentiation This compound This compound This compound->KRAS G12D (Active) Inhibits

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for performing molecular docking of this compound with the KRAS G12D protein. This protocol is based on established methodologies and specific parameters reported in the literature.[3][7][8]

Objective: To predict the binding affinity and interaction mode of this compound with the KRAS G12D protein using molecular docking.

Materials:

  • Software:

    • Molecular docking software (e.g., AutoDock Vina)

    • Molecular visualization software (e.g., PyMOL, Chimera, BIOVIA Discovery Studio)

    • Ligand preparation software (e.g., ChemDraw, Avogadro)

  • Hardware:

    • A high-performance computing workstation.

  • Input Files:

    • 3D structure of KRAS G12D protein (e.g., PDB ID: 6GJ8)

    • 3D structure of this compound

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the KRAS G12D protein from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6GJ8, which is in complex with the inhibitor BI-2852.[9]

    • Using molecular visualization software, remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a suitable software.

    • Perform energy minimization of the 3D ligand structure.

    • Assign rotatable bonds and save the prepared ligand in a suitable format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the binding site on the KRAS G12D protein. For targeting the switch I/II pocket, the grid box should encompass the region occupied by the co-crystallized inhibitor in PDB ID: 6GJ8.[3][10]

    • Set the grid box dimensions. For example, a grid of 60 Å × 60 Å × 60 Å can be used.[3]

    • Define the center of the grid box. For PDB ID: 6GJ8, the center coordinates can be set to x = 12.82 Å, y = 16.258 Å, and z = -15.154 Å.[3]

  • Molecular Docking:

    • Use a molecular docking program like AutoDock Vina to perform the docking calculation.[3][7]

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, including the grid box coordinates and dimensions.

    • Run the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding affinities.

  • Analysis of Results:

    • Analyze the output files to identify the binding pose with the lowest binding energy (highest affinity).

    • Visualize the best binding pose of the this compound-KRAS G12D complex using molecular visualization software.

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of KRAS G12D.

Molecular Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking protocol.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 6GJ8) Grid_Box Grid Box Generation (Targeting Switch I/II Pocket) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Results (Binding Energy & Poses) Docking->Results Visualization Visualization of Complex (Protein-Ligand Interactions) Results->Visualization

Caption: A streamlined workflow for the molecular docking of this compound with KRAS G12D.

Conclusion

The molecular docking of this compound with the KRAS G12D protein provides a valuable computational approach to assess its potential as a therapeutic agent. The protocols and data presented here offer a framework for researchers to conduct similar in-silico investigations. The favorable binding affinity of this compound suggests that it warrants further investigation, including in-vitro and in-vivo studies, to validate its inhibitory activity against the KRAS G12D oncoprotein. These computational methods serve as a critical first step in the drug discovery pipeline, enabling the rapid screening and identification of promising lead compounds for targeted cancer therapy.

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay of Sanggenone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase, a key enzyme in carbohydrate digestion, plays a crucial role in postprandial hyperglycemia.[1][2][3] Its inhibition is a well-established therapeutic strategy for managing type 2 diabetes mellitus.[1][3][4] Natural products are a rich source of α-glucosidase inhibitors.[2][5] Sanggenone H, a prenylated flavonoid, is a compound of interest for its potential inhibitory activity against this enzyme. This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay to evaluate the efficacy of this compound. The assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[6][7]

Principle of the Assay

The α-glucosidase enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[7][8] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

Materials and Reagents

Table 1: Materials and Reagents

Reagent/Material Supplier Catalogue No. Storage
α-Glucosidase (from Saccharomyces cerevisiae)Sigma-AldrichG50032-8°C
p-Nitrophenyl-α-D-glucopyranoside (pNPG)Sigma-AldrichN13772-8°C
This compound(Specify Source)(Specify)-20°C
Acarbose (Positive Control)Sigma-AldrichA89802-8°C
Sodium Phosphate Buffer (0.1 M, pH 6.8)--Room Temp.
Sodium Carbonate (Na₂CO₃) (0.1 M)--Room Temp.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp.
96-well microplate(Specify)(Specify)-
Microplate reader(Specify)(Specify)-

Experimental Protocols

Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • α-Glucosidase Enzyme Solution (0.2 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.2 U/mL.[9] Prepare this solution fresh before each experiment.

  • pNPG Substrate Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[9]

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.

  • Acarbose (Positive Control) Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in 0.1 M sodium phosphate buffer (pH 6.8).

  • 0.1 M Sodium Carbonate (Na₂CO₃) Solution: Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M. This will be used as a stop solution.[10]

Assay Procedure

The following protocol is designed for a 96-well microplate format.

Table 2: Pipetting Scheme for α-Glucosidase Inhibition Assay

Component Blank (µL) Control (µL) Sample (µL)
0.1 M Phosphate Buffer (pH 6.8)160130130
This compound/Acarbose (in buffer)--30
α-Glucosidase Solution (0.2 U/mL)-3030
Pre-incubation at 37°C for 10 min
pNPG Solution (5 mM)404040
Incubation at 37°C for 20 min
Sodium Carbonate (0.1 M)100100100
Total Volume 300 300 300

Step-by-Step Protocol:

  • Add 130 µL of 0.1 M sodium phosphate buffer (pH 6.8) to the 'Control' and 'Sample' wells of a 96-well microplate.

  • Add 160 µL of the same buffer to the 'Blank' wells.

  • Add 30 µL of various concentrations of this compound solution (prepared by diluting the stock solution in buffer) to the 'Sample' wells. For the positive control, add 30 µL of different concentrations of acarbose solution.

  • Add 30 µL of the α-glucosidase solution (0.2 U/mL) to the 'Control' and 'Sample' wells.[9]

  • Pre-incubate the plate at 37°C for 10 minutes.[9][11]

  • Initiate the reaction by adding 40 µL of the 5 mM pNPG substrate solution to all wells.[9]

  • Incubate the plate at 37°C for 20 minutes.[9]

  • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.[11]

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

Calculation of Percentage Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme + buffer + substrate).

  • A_sample is the absorbance of the sample (enzyme + inhibitor + substrate).

The absorbance of the blank (buffer + substrate) should be subtracted from all readings to correct for background absorbance.

Determination of IC₅₀ Value

The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is a measure of the inhibitor's potency.[10] To determine the IC₅₀ value for this compound, perform the assay with a series of its concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value can then be determined by non-linear regression analysis.[12]

For context, the reported IC₅₀ values for structurally related compounds, Sanggenone D and Kuwanon G, against α-glucosidase are 4.51 x 10⁻⁵ mol/L and 3.83 x 10⁻⁵ mol/L, respectively.[13][14][15][16]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 6.8) add_reagents Add Buffer, this compound, and α-Glucosidase prep_buffer->add_reagents prep_enzyme Prepare 0.2 U/mL α-Glucosidase prep_enzyme->add_reagents prep_substrate Prepare 5mM pNPG add_substrate Add pNPG to start reaction prep_substrate->add_substrate prep_sanggenone Prepare this compound dilutions prep_sanggenone->add_reagents prep_stop Prepare 0.1M Na₂CO₃ stop_reaction Add Na₂CO₃ to stop reaction prep_stop->stop_reaction pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 20 min add_substrate->incubate incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Mechanism of α-Glucosidase Inhibition

G cluster_normal Normal Reaction cluster_inhibition Inhibition Glucosidase Glucosidase pNitrophenol p-Nitrophenol (Yellow) Glucosidase->pNitrophenol hydrolysis Glucose Glucose Glucosidase->Glucose pNPG pNPG pNPG->pNitrophenol pNPG->Glucose Inhibited_Glucosidase α-Glucosidase No_Reaction No/Reduced Reaction Inhibited_Glucosidase->No_Reaction inhibits Sanggenone_H This compound Sanggenone_H->Inhibited_Glucosidase binds to

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

Application Notes and Protocols for Western Blot Analysis of Sanggenone H Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the cellular effects of Sanggenone H using Western blot analysis. This compound, a flavonoid isolated from Morus alba L., has been identified through computational studies as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers.[1][2] While direct experimental data on the effects of this compound on cellular signaling pathways via Western blot is emerging, studies on structurally related compounds, such as Sanggenon C, suggest potential roles in modulating apoptosis and autophagy.[3][4] This document outlines the protocols to explore these potential mechanisms of action.

Introduction

This compound is a natural bioactive compound with promising therapeutic potential. Preliminary in silico studies suggest its ability to bind to and inhibit the KRAS G12D mutant, indicating a potential application in cancer therapy.[1][2] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the biological activity of this compound. This method allows for the detection and quantification of specific proteins, providing insights into the signaling pathways modulated by the compound. Based on the activity of related compounds, it is hypothesized that this compound may influence key cellular processes such as apoptosis and autophagy.

Expected Key Signaling Pathways for Investigation
  • Apoptosis Pathway: Investigation of key apoptotic markers is essential to determine if this compound induces programmed cell death in cancer cells. Proteins of interest include Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (an executioner caspase). An increase in the Bax/Bcl-2 ratio and the levels of cleaved Caspase-3 would suggest the induction of apoptosis.

  • Autophagy Pathway: Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. Key proteins to investigate include Beclin-1, Atg5, LC3B, and p62. An increase in the conversion of LC3-I to LC3-II (indicated by the LC3-II/LC3-I ratio) and a decrease in p62 levels are hallmark indicators of autophagy induction.[3][4]

Data Presentation: Expected Quantitative Western Blot Results

The following tables summarize the expected dose-dependent effects of this compound on the expression levels of key proteins involved in apoptosis and autophagy. These are hypothetical data based on studies of related compounds and should be confirmed experimentally.

Table 1: Expected Effect of this compound on Apoptosis-Related Protein Expression

TreatmentBax Expression (Relative to Control)Bcl-2 Expression (Relative to Control)Cleaved Caspase-3 Expression (Relative to Control)
Control (Vehicle)1.01.01.0
This compound (10 µM)1.50.71.8
This compound (50 µM)2.50.43.2
This compound (100 µM)4.00.25.5

Table 2: Expected Effect of this compound on Autophagy-Related Protein Expression

TreatmentBeclin-1 Expression (Relative to Control)LC3-II/LC3-I Ratiop62 Expression (Relative to Control)
Control (Vehicle)1.01.01.0
This compound (10 µM)1.42.50.8
This compound (50 µM)2.14.00.5
This compound (100 µM)3.56.20.3

Experimental Protocols

This section provides detailed methodologies for the treatment of cells with this compound and subsequent Western blot analysis.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., pancreatic, colon, or lung cancer cells harboring the KRAS G12D mutation) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Once the cells reach the desired confluency, replace the old medium with a fresh medium containing the various concentrations of this compound or vehicle (DMSO) as a control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its biological effects.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and aspirate the culture medium.

  • Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors to each well.[5]

  • Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5][6]

  • Sonication: Sonicate the lysate briefly (10-15 seconds) to shear the DNA and reduce viscosity.[6]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Beclin-1, anti-LC3B, anti-p62, or anti-β-actin as a loading control) diluted in the blocking buffer overnight at 4°C with gentle agitation.[6][8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflow for Western blot analysis.

Sanggenone_H_Signaling_Pathway cluster_Apoptosis Apoptosis Pathway cluster_Autophagy Autophagy Pathway Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax Bax->Apoptosis promotes Caspase3 Caspase-3 Caspase3->Apoptosis executes Beclin1 Beclin-1 Autophagy Autophagy Beclin1->Autophagy promotes LC3 LC3-I -> LC3-II LC3->Autophagy promotes p62 p62 p62->Autophagy degraded by SanggenoneH This compound SanggenoneH->Bcl2 SanggenoneH->Bax SanggenoneH->Caspase3 SanggenoneH->Beclin1 SanggenoneH->LC3 SanggenoneH->p62

Caption: Putative signaling pathways modulated by this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Sanggenone H Animal Model (Xenograft) Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising candidate for anti-cancer drug development. Flavonoids from Morus alba have demonstrated cytotoxic effects against various human cancer cell lines and tumor growth inhibition in preclinical xenograft models.[1][2] The proposed mechanism of action for many flavonoids involves the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and apoptosis.[3][4][5][6][7] This document provides a detailed protocol for a xenograft animal model to evaluate the in vivo anti-tumor efficacy of this compound.

Putative Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. By inhibiting key kinases in this pathway, such as PI3K and Akt, this compound may promote apoptosis and suppress tumor progression.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Putative mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.

Data Presentation: In Vitro Cytotoxicity of this compound

Prior to in vivo studies, the cytotoxic activity of this compound should be evaluated against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50) and select a suitable cell line for the xenograft model. While specific IC50 values for this compound are not widely published, related flavonoids from Morus alba have shown activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).[8][9][10][11][12]

Cell LineCancer TypePutative IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15-30
A549Lung Carcinoma20-40
PC-3Prostate Adenocarcinoma25-50
Note: These IC50 values are hypothetical and should be experimentally determined.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Based on in vitro screening, select a responsive human cancer cell line (e.g., MCF-7).

  • Culture Medium: Grow MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with phosphate-buffered saline (PBS) and resuspend in serum-free medium or PBS for injection.

  • Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.

Animal Model and Husbandry
  • Animal Strain: Use 6-8 week old female athymic nude mice (nu/nu) or other immunocompromised strains like NOD/SCID.[13][14]

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Housing: House the mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation
  • Cell Suspension: Resuspend the prepared cancer cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Experimental Design and Treatment

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Cell Culture (MCF-7) C Subcutaneous Injection of 5x10^6 MCF-7 cells A->C B Animal Acclimatization (Nude Mice) B->C D Tumor Growth to ~100-150 mm³ C->D E Randomization into Treatment Groups (n=8) D->E F Daily Intraperitoneal (IP) Injection for 21 days E->F G Tumor Volume Measurement (2-3 times/week) F->G H Body Weight Monitoring F->H I Euthanasia & Tumor Excision G->I H->I J Biomarker Analysis (Western Blot, IHC) I->J

Caption: Experimental workflow for the this compound xenograft study.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • Group 2: this compound (25 mg/kg)

    • Group 3: this compound (50 mg/kg)

    • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg)

  • Drug Formulation and Administration:

    • Due to the poor aqueous solubility of flavonoids, formulate this compound in a suitable vehicle.

    • Administer the treatments via intraperitoneal (IP) or intravenous (IV) injection daily for 21 days.

Endpoint Analysis
  • Euthanasia: At the end of the treatment period, or when tumors reach a predetermined size limit, euthanize the mice.

  • Tumor Excision and Weight: Excise the tumors and record their final weight.

  • Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for histological analysis (H&E staining) and IHC to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • Western Blot Analysis: Homogenize a portion of the tumor to extract proteins. Perform Western blot analysis to measure the expression and phosphorylation levels of key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR).

Quantitative Data Summary

The following tables present hypothetical but expected outcomes of the xenograft study.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-1200 ± 1501.2 ± 0.20
This compound25750 ± 1200.75 ± 0.1537.5
This compound50480 ± 1000.48 ± 0.160
Doxorubicin5300 ± 800.3 ± 0.0875

Table 2: Biomarker Analysis (Relative Protein Expression)

Treatment GroupDose (mg/kg)p-Akt / Total AktKi-67 Positive Cells (%)Cleaved Caspase-3 (Fold Change)
Vehicle Control-1.085 ± 101.0
This compound250.6 ± 0.150 ± 82.5 ± 0.5
This compound500.3 ± 0.0525 ± 54.0 ± 0.8
Doxorubicin50.4 ± 0.0815 ± 45.5 ± 1.0
Note: All data are presented as mean ± standard deviation. Statistical significance should be determined using appropriate tests (e.g., ANOVA).

Conclusion

This detailed protocol provides a framework for conducting a robust preclinical evaluation of this compound in a xenograft animal model. The proposed experiments will generate critical data on its in vivo efficacy, dose-response relationship, and mechanism of action. The quantitative data and visualizations presented herein serve as a guide for researchers to design and interpret their own studies, ultimately advancing the development of this compound as a potential anti-cancer therapeutic.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Sanggenone H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sanggenone H, a prenylated flavonoid found in Morus alba L. The described protocol is suitable for the accurate determination of this compound in plant extracts and other matrices. The method has been developed based on established principles of reversed-phase chromatography for flavonoid analysis and provides a comprehensive workflow from sample preparation to data analysis.

Introduction

This compound is a bioactive prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Prenylated flavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities. Accurate and precise quantification of these compounds is crucial for quality control of herbal medicines, pharmacokinetic studies, and further drug development. This document provides a detailed protocol for the quantification of this compound using HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 266 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) by accurately weighing and dissolving it in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 to 100 µg/mL.

  • Store the standard solutions at 4°C and protect them from light.

Sample Preparation (from Morus alba root bark):

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification, based on typical values for similar flavonoid analyses.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%
Retention Time Approximately 15-20 minutes

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Morus alba) grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration_sample Filtration (0.45 µm) centrifugation->filtration_sample hplc_injection HPLC Injection filtration_sample->hplc_injection Sample Injection standard This compound Standard stock_solution Stock Solution (1 mg/mL) standard->stock_solution calibration_standards Calibration Standards (1-100 µg/mL) stock_solution->calibration_standards calibration_standards->hplc_injection Standard Injections chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection (266 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the representative validation data, offers a comprehensive guide for researchers and scientists working with this bioactive compound. This method can be readily implemented in a laboratory setting for routine quality control and research purposes.

Application Notes and Protocols: Sanggenone H in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a flavonoid compound isolated from the root bark of Morus alba L.[1]. Flavonoids are a class of natural products known for a wide range of biological activities. Recent computational studies have identified this compound as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers, including pancreatic and colorectal cancer[]. Additionally, related compounds from Morus alba have demonstrated anti-inflammatory properties, suggesting that this compound may also be a valuable tool for inflammation research. These properties make this compound a compound of significant interest for cancer and anti-inflammatory drug discovery.

This document provides a detailed protocol for the preparation of a this compound stock solution and its application in a common cell-based assay to assess its anti-inflammatory activity.

Data Presentation

The following tables summarize typical quantitative data for flavonoid compounds from Morus alba in cell-based anti-inflammatory assays. This data can serve as a reference for designing experiments with this compound.

Table 1: Cell Viability Assay Parameters for Related Flavonoids

Cell LineAssay TypeCompound ConcentrationsIncubation Time (hours)
RAW264.7MTT6.25 - 50 µg/mL24
BV2MTTVarious concentrations48
HGC-27Cell Proliferation4 - 12 µM24
AGSCell Proliferation4 - 12 µM24

Table 2: Anti-inflammatory Assay Parameters for Related Flavonoids

Cell LineStimulus (Concentration)AssayCompound ConcentrationsIncubation Time (hours)
RAW264.7LPS (1 µg/mL)Nitric Oxide (NO) Production10, 1 µM24
BV2LPS (1 µg/mL)Nitric Oxide (NO) ProductionVarious concentrations24
RAW264.7LPSiNOS, COX-2 Expression (Western Blot)10, 1 µMNot specified

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO[].

Materials and Reagents:

  • This compound (Molecular Weight: 354.35 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound: Accurately weigh out 1 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Calculate the volume of DMSO: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (µL) = (1 mg / 354.35 g/mol ) * 1,000,000 / 10 mM ≈ 282.2 µL

  • Dissolve this compound: Add 282.2 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix thoroughly: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If solubility is an issue, briefly warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes[3].

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

This protocol details a cell-based assay to evaluate the effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials and Reagents:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Cell Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • After overnight incubation, remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of this compound or the vehicle control.

    • Pre-incubate the cells with this compound for 2 hours.

  • Stimulation:

    • Following the pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to the designated wells.

    • Include a negative control group (cells with medium and vehicle only, no LPS) and a positive control group (cells with medium, vehicle, and LPS).

    • Incubate the plate for an additional 24 hours.

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves adding the Griess reagents to the supernatant and measuring the absorbance at 540 nm using a microplate reader.

    • The amount of nitrite is proportional to the amount of NO produced by the cells.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated positive control.

    • It is also recommended to perform a cell viability assay (e.g., MTT or WST-1) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot treat Treat with this compound aliquot->treat Use Stock Solution seed Seed RAW264.7 cells seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate measure Measure NO with Griess Reagent incubate->measure

Caption: Experimental workflow for preparing this compound and assessing its anti-inflammatory effect.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS KRAS G12D (Active GTP-bound) EGFR->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibits Apoptosis SanggenoneH This compound SanggenoneH->KRAS Potential Inhibition

Caption: Putative KRAS G12D signaling pathway and the potential inhibitory action of this compound.

References

Application Notes and Protocols: Utilizing Sanggenone H in Combination Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenone H is a natural flavonoid derived from Morus alba L. that has garnered interest for its potential anticancer properties.[1] Flavonoids, as a class of compounds, have been shown to modulate various signaling pathways implicated in cancer progression, including those involved in cell proliferation, apoptosis, and cell cycle regulation.[2] While direct experimental studies on this compound in combination with other chemotherapy agents are limited, computational studies have identified it as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers.[2][3] Furthermore, structurally related compounds like Sanggenon C have been demonstrated to induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutic drugs.[4][5][6]

These application notes provide a framework for investigating the potential synergistic effects of this compound with standard chemotherapy agents such as cisplatin, doxorubicin, and paclitaxel. The protocols outlined below are designed to assess the combination's efficacy in vitro, focusing on cell viability, apoptosis induction, and the underlying molecular mechanisms.

Proposed Mechanism of Action and Rationale for Combination Therapy

This compound, as a flavonoid, is hypothesized to exert its anticancer effects through multiple mechanisms. Based on studies of similar compounds like Sanggenon C, these may include:

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[6]

  • Inhibition of Pro-Survival Signaling Pathways: Flavonoids have been shown to interfere with critical signaling cascades like the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and resistance to therapy.

Combining this compound with conventional chemotherapy agents could offer several advantages:

  • Synergistic Cytotoxicity: this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for lower, less toxic doses of the conventional drug.

  • Overcoming Drug Resistance: By targeting alternative survival pathways, this compound could help to overcome acquired resistance to standard chemotherapeutic agents.

  • Multi-Targeted Approach: A combination therapy can attack cancer cells on multiple fronts, reducing the likelihood of treatment failure.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for common chemotherapy agents in various cancer cell lines. These values serve as a baseline for comparison when evaluating the efficacy of this compound alone and in combination. The IC50 for this compound is yet to be experimentally determined and is presented as a placeholder.

Table 1: IC50 Values of Chemotherapeutic Agents in Human Cancer Cell Lines (μM)

Cell LineCisplatinDoxorubicinPaclitaxelThis compound
A549 (Lung) 7.49 - 10.91 (48h)>20 (24h)[7]0.027 (120h)[8]TBD
MCF-7 (Breast) ~10 - 30 (48-72h)2.50 (24h)[7]TBDTBD
HeLa (Cervical) ~5 - 20 (48-72h)[9]2.92 (24h)[7]0.00539 (48h)[10]TBD
HepG2 (Liver) ~5 - 15 (48-72h)[9]12.18 (24h)[7]TBDTBD
MDA-MB-231 (Breast) TBDTBD~0.003 - 0.005 (72h)[11][12]TBD

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16][17]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the selected chemotherapy agent in culture medium.

  • Treat the cells with varying concentrations of this compound, the chemotherapy agent alone, or in combination. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment, using flow cytometry.[18][19][20][21][22]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, a chemotherapy agent, or their combination for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.[23][24][25]

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat as described in the apoptosis protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blotting for Key Signaling Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis and cell survival signaling pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt).[26][27][28][29][30]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Sanggenone_H_Apoptosis_Pathway cluster_chemo Chemotherapy (Cisplatin, Doxorubicin) cluster_sanggenone This compound Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage Bax ↑ Bax DNA_Damage->Bax Sanggenone_H This compound ROS ↑ ROS Sanggenone_H->ROS PI3K_Akt PI3K/Akt Pathway Sanggenone_H->PI3K_Akt Inhibition ROS->Bax Bcl2 ↓ Bcl-2 PI3K_Akt->Bcl2 Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed synergistic apoptotic pathway of this compound and chemotherapy.

Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Cancer Cell Culture (e.g., A549, MCF-7) treatment Treatment: - this compound - Chemotherapy Agent - Combination start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Bcl-2, Bax, Casp-3, Akt) treatment->western_blot end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for evaluating this compound combination therapy.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Sanggenone H in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Sanggenone H, a natural compound isolated from the root bark of Morus alba. The protocols outlined below are designed for use with in vitro macrophage models, such as the RAW 264.7 cell line, a standard for inflammation research.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are pivotal cells in the inflammatory cascade, and their activation by stimulants like lipopolysaccharide (LPS) triggers the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also elevated upon macrophage activation. Therefore, the inhibition of these inflammatory mediators in macrophages serves as a key strategy for the development of novel anti-inflammatory therapeutics.

This compound, a flavonoid, is investigated for its potential to modulate macrophage-mediated inflammation. The primary mechanism of action for related compounds involves the suppression of the NF-κB and MAPK signaling pathways.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. This data is extrapolated from studies on structurally similar sanggenones and serves as an expected outcome.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100
1~98
5~96
10~95
20~92
40~88

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)Inhibition (%)
Control< 1-
LPS (1 µg/mL)350
LPS + this compound (1 µM)2820
LPS + this compound (5 µM)1945
LPS + this compound (10 µM)1168
LPS + this compound (20 µM)683

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control< 20< 15< 10
LPS (1 µg/mL)1200950450
LPS + this compound (10 µM)550420210
LPS + this compound (20 µM)280190100

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentiNOS (relative expression)COX-2 (relative expression)
Control0.10.1
LPS (1 µg/mL)1.01.0
LPS + this compound (10 µM)0.450.50
LPS + this compound (20 µM)0.200.25

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays; shorter durations for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after cell treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect target cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SanggenoneH This compound MAPK MAPK (p38, ERK, JNK) SanggenoneH->MAPK Inhibits IKK IKK SanggenoneH->IKK Inhibits TLR4->MAPK Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Proposed mechanism of this compound on the NF-κB and MAPK signaling pathways.

G cluster_assays Assays start Start seed_cells Seed RAW 264.7 cells in culture plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with This compound incubate_overnight->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_treatment Incubate for defined period stimulate->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant lyse_cells Lyse Cells incubate_treatment->lyse_cells mtt_assay MTT Assay (Cell Viability) incubate_treatment->mtt_assay no_assay NO Assay (Griess Test) collect_supernatant->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->cytokine_assay western_blot Western Blot (iNOS, COX-2, etc.) lyse_cells->western_blot end End no_assay->end cytokine_assay->end western_blot->end mtt_assay->end

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sanggenone H Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the solubility challenges of Sanggenone H in preclinical in vivo experiments. The following information is based on established strategies for poorly water-soluble flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a challenge for in vivo research?

This compound is a prenylated flavonoid, a class of natural compounds known for a wide range of biological activities. Like many flavonoids, this compound has a complex, largely hydrophobic molecular structure. This leads to poor aqueous solubility, which is a significant barrier to achieving adequate bioavailability for in vivo studies.[1][2] When a compound has low solubility, it dissolves slowly or incompletely in the gastrointestinal tract, leading to low and erratic absorption into the bloodstream and limiting its therapeutic potential.[3][4] This issue often places such compounds into Class II or IV of the Biopharmaceutics Classification System (BCS), characterized by low solubility.[3][5]

Q2: What are the primary strategies to improve the bioavailability of poorly soluble flavonoids like this compound?

Numerous formulation strategies have been developed to enhance the oral bioavailability of poorly soluble flavonoids.[1][2] These approaches work by increasing the compound's solubility and dissolution rate, preventing its degradation in the gastrointestinal tract, or delivering it directly to physiological targets.[2] The main strategies can be categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance itself. This includes techniques like particle size reduction (micronization and nanonization), creating solid dispersions, and forming complexes.[6][7]

  • Solvent-Based Systems: Using co-solvents or adjusting the pH of the formulation vehicle to increase solubility.[8][9]

  • Carrier-Based Formulations: Encapsulating the compound in advanced delivery systems such as lipid-based carriers (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), micelles, and liposomes.[8][10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have an aqueous-friendly exterior and a hydrophobic interior to house the drug molecule.[10][12]

Q3: Which formulation approach should I choose? A comparative overview.

The optimal strategy depends on the physicochemical properties of this compound, the desired route of administration, and available laboratory equipment. The table below compares common approaches.

StrategyPrinciple of SolubilizationKey AdvantagesPotential Challenges/Considerations
Co-solvency Blending water with miscible organic solvents (e.g., PEG 400, Propylene Glycol, DMSO) to reduce the polarity of the vehicle.[3][8]Simple, rapid to prepare, and suitable for early-stage preclinical studies.[9]Risk of drug precipitation upon injection into aqueous physiological fluids; potential for solvent toxicity at high concentrations.[8][12]
pH Adjustment For ionizable drugs, using acidic or basic buffers can convert the compound into a more soluble salt form.[6][8]A straightforward and effective method for preclinical formulations if the compound has suitable pKa values.[8]Limited applicability if the drug is non-ionizable; risk of precipitation upon pH change in the gut; potential for irritation at extreme pH values.[8]
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, whose exterior is hydrophilic.[10][12]Significantly increases aqueous solubility and stability; can be lyophilized into a solid powder.[10][13]A specific drug-to-cyclodextrin ratio is required; high concentrations of cyclodextrins can cause toxicity.[11]
Solid Dispersion Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, PEGs), which enhances the dissolution rate.[6][14]Substantially improves dissolution and bioavailability; established manufacturing techniques like spray drying are available.[4][14]The amorphous drug may recrystallize over time, reducing stability and effectiveness; requires specific equipment (e.g., rotary evaporator, spray dryer).[5][11]
Nanosuspension Reducing drug particle size to the nanometer range (100-500 nm), which dramatically increases the surface area for faster dissolution.[5][11]High drug loading is possible; applicable to a wide range of poorly soluble drugs; can improve bioavailability significantly.[3][14]Nanosized particles have high surface energy and may agglomerate, requiring stabilizers; may require specialized equipment like high-pressure homogenizers.[5]
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gut.[8][11]Enhances solubilization and can improve absorption via lymphatic pathways, bypassing first-pass metabolism.[8]Formulation development can be complex; performance can be affected by food intake and individual digestion patterns.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple, lab-scale method for preparing cyclodextrin complexes. Beta-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1][13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or another suitable solvent for this compound)

  • Mortar and pestle

  • Vacuum oven or lyophilizer

Methodology:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Initial Mixing: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water to create a paste-like consistency.

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Kneading: Slowly add the this compound solution to the HP-β-CD paste in the mortar. Knead the mixture thoroughly with the pestle for 45-60 minutes. The goal is to create a uniform, sticky mass. If the mixture becomes too dry, add a few drops of water/ethanol.

  • Drying: Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, the paste can be frozen and lyophilized.

  • Final Processing: The dried complex should be ground into a fine powder and stored in a desiccator.

  • Characterization (Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD). Evaluate the increase in aqueous solubility by preparing a saturated solution and measuring the concentration of this compound via HPLC.

Protocol 2: Preparation of a this compound Nanosuspension (Solvent-Antisolvent Precipitation)

This method is suitable for lab-scale preparation of nanosuspensions for initial in vivo screening.[5]

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An antisolvent (typically deionized water)

  • A stabilizer (e.g., Tween 80, Poloxamer 188)[8]

  • Magnetic stirrer or high-shear homogenizer

Methodology:

  • Prepare the Solvent Phase: Dissolve this compound in a suitable organic solvent to create the solvent phase. The concentration should be optimized but start with a concentration of 1-5 mg/mL.

  • Prepare the Antisolvent Phase: Prepare the aqueous antisolvent phase by dissolving a stabilizer (e.g., 0.5% - 2% w/v of Tween 80) in deionized water. The stabilizer is crucial to prevent the nanoparticles from aggregating.[5]

  • Precipitation: Place the antisolvent phase on a magnetic stirrer set to high speed or under a high-shear homogenizer. Inject the solvent phase containing this compound rapidly into the stirring antisolvent phase. A high degree of supersaturation will cause the drug to precipitate as nanoparticles.[5]

  • Solvent Removal: Allow the suspension to stir for several hours (or overnight) in a fume hood to evaporate the organic solvent.

  • Characterization (Recommended): Measure the particle size and distribution using Dynamic Light Scattering (DLS). Evaluate the morphology using Scanning or Transmission Electron Microscopy (SEM/TEM). Confirm that the final formulation is a suspension of the drug and not a solution.

Visualized Workflows and Pathways

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram outlines a logical workflow for choosing an appropriate formulation strategy for this compound.

G Workflow for Solubility Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation start Physicochemical Characterization of This compound prop Determine pKa, LogP, Melting Point start->prop ionizable Is the compound ionizable? prop->ionizable lipophilic High LogP (Lipophilic)? prop->lipophilic ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvent Co-solvency ionizable->cosolvent No eval Formulation & In Vitro Dissolution Testing ph_adjust->eval complexation Cyclodextrin Complexation cosolvent->complexation high_mp High Melting Point? cosolvent->high_mp complexation->eval solid_disp Solid Dispersion high_mp->solid_disp Yes nano Nanosuspension high_mp->nano No solid_disp->eval nano->eval lipophilic->cosolvent No lipid Lipid-Based Formulations (SEDDS) lipophilic->lipid Yes lipid->eval invivo In Vivo Pharmacokinetic Study eval->invivo

Decision workflow for formulation strategy selection.
Potential Signaling Pathway Modulated by Flavonoids

Many flavonoids exert their biological effects by modulating key cell survival and inflammatory signaling pathways such as PI3K/Akt and NF-κB.[15][16] While the specific pathway for this compound requires further investigation, related compounds have been shown to act on metabolic pathways like GLUT4.[17][18] The diagram below illustrates the PI3K/Akt/NF-κB pathway, a common target for flavonoids.

G General Flavonoid-Modulated Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation ikk IKK akt->ikk Activation nfkb_ikb NF-κB / IκBα (Inactive Complex) ikk->nfkb_ikb Phosphorylates IκBα nfkb NF-κB (Active) nfkb_ikb->nfkb Releases NF-κB transcription Gene Transcription (Inflammation, Proliferation) nfkb->transcription Translocation sanggenone This compound (Hypothesized) sanggenone->pi3k Inhibition sanggenone->ikk Inhibition

Hypothesized modulation of the PI3K/Akt/NF-κB pathway.

References

Sanggenone H stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of Sanggenone H in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What are the primary factors I should consider regarding its stability?

When working with this compound, a prenylated flavonoid, the two most critical factors that can influence its stability are the choice of solvent and the storage temperature. Flavonoids can be susceptible to degradation through oxidation, hydrolysis, and isomerization, processes that are often accelerated by inappropriate solvent and temperature conditions. It is crucial to establish a stability profile in your specific experimental matrix early on.

Q2: In which solvents should I dissolve and store this compound?

  • Nonpolar aprotic solvents: Dichloromethane (DCM), Chloroform

  • Polar aprotic solvents: Acetone, Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)

  • Polar protic solvents: Ethanol, Methanol

It is important to note that some flavonoids show increased degradation in polar protic solvents like methanol and ethanol.[1] Therefore, for long-term storage, polar aprotic solvents like DMSO or ACN are often preferred. However, the choice of solvent should always be guided by the requirements of your downstream application.

Q3: At what temperatures should I store my this compound stock solutions?

For optimal stability, stock solutions of flavonoids are typically stored at low temperatures. We recommend the following as a starting point for your own stability studies:

  • Long-term storage (months to years): -80°C

  • Medium-term storage (weeks to months): -20°C

  • Short-term storage (days to a week): 4°C

  • Benchtop (during experimentation): Room Temperature (e.g., 25°C)

It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.[2] Consider preparing smaller aliquots of your stock solutions for daily use.

Troubleshooting Guide

Issue: I am seeing a decrease in the concentration of my this compound standard over time.

  • Review Storage Conditions: Ensure your stock solution is stored at or below -20°C and protected from light. For stock solutions in solvents like methanol, degradation can occur even at refrigerated temperatures over several days.[3]

  • Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, HPLC-grade solvents for preparing solutions.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing of your primary stock solution.

  • Perform a Stability Study: If the issue persists, a formal stability study is recommended to determine the degradation rate in your specific solvent and storage conditions.

Issue: I am observing new, unexpected peaks in my chromatogram when analyzing this compound.

  • Consider Degradation Products: These new peaks may be degradation products of this compound. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.[4]

  • Evaluate Solvent Interaction: The solvent itself may be reacting with this compound, particularly under certain pH or temperature conditions.

  • Use a Validated Stability-Indicating Method: Ensure your analytical method, such as HPLC, can separate the intact drug from any potential degradation products. This is crucial for accurate quantification.[4]

Experimental Protocols & Data Presentation

Protocol: Preliminary Stability Assessment of this compound in Different Solvents

This protocol outlines a general method for assessing the stability of this compound over a short period at various temperatures.

1. Materials:

  • This compound (high purity standard)
  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)
  • Autosampler vials with caps
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[5][6]

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a chosen solvent (e.g., DMSO).
  • Working Solution Preparation: Dilute the stock solution with the test solvents (e.g., DMSO, Acetonitrile, Methanol) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Time Zero (T0) Analysis: Immediately analyze the freshly prepared working solutions via HPLC to determine the initial concentration and purity. This will serve as your baseline.
  • Sample Storage: Aliquot the working solutions into separate vials for each time point and storage condition. Store the vials at the selected temperatures: -20°C, 4°C, and 25°C (room temperature).
  • Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 72h, 1 week), retrieve one vial from each storage condition. Allow the frozen samples to thaw completely and reach room temperature before analysis. Analyze the samples by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Data Presentation

The results of your stability study can be summarized in the following tables:

Table 1: Stability of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)% Remaining (24h)% Remaining (72h)% Remaining (1 week)
DMSO -20
4
25
Acetonitrile -20
4
25
Methanol -20
4
25

Note: This table is a template. The user should populate it with their experimental data.

Table 2: HPLC Method Parameters for this compound Analysis (Example)

ParameterValue
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Based on UV-Vis scan of this compound (e.g., 370 nm)[2]
Column Temperature 30°C

Note: This is an example method. The user must develop and validate a method specific to their instrumentation and requirements.

Visual Guides

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described above.

G cluster_prep Preparation cluster_analysis Analysis & Storage cluster_results Results prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 10 µg/mL in test solvents) prep_stock->prep_work t0_analysis T0 Analysis (HPLC) prep_work->t0_analysis storage Store Aliquots at: -20°C, 4°C, 25°C t0_analysis->storage tp_analysis Time Point Analysis (e.g., 24h, 72h, 1 week) storage->tp_analysis data_analysis Calculate % Remaining vs. T0 tp_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for this compound stability testing.

Logical Relationship for Troubleshooting Stability Issues

This diagram outlines the decision-making process when encountering stability problems with this compound.

G start Instability Observed (e.g., decreased concentration) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Evaluate Solvent (Purity, Type, Age) start->check_solvent check_handling Assess Handling Procedures (e.g., Freeze-Thaw Cycles) start->check_handling action_storage Optimize Storage: Aliquot, Protect from Light, Use -80°C for Long Term check_storage->action_storage action_solvent Change Solvent: Use fresh, high-purity solvent. Consider aprotic alternatives. check_solvent->action_solvent action_handling Improve Handling: Prepare single-use aliquots. check_handling->action_handling end_node Re-evaluate Stability action_storage->end_node action_solvent->end_node action_handling->end_node

Caption: Troubleshooting logic for this compound instability.

References

troubleshooting Sanggenone H precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanggenone H. The information is designed to address common challenges, particularly precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a prenylated flavonoid, a class of natural compounds found in plants of the Moraceae family, such as the roots of Morus alba (white mulberry).[1][2] Like many flavonoids, it is investigated for its potential biological activities. Its chemical structure makes it inherently hydrophobic.

Q2: I'm observing a precipitate in my cell culture media after adding this compound. What could be the cause?

Precipitation of this compound in your aqueous cell culture media is likely due to its low aqueous solubility. This is a common issue with hydrophobic compounds. Several factors can contribute to this:

  • High Final Concentration: The concentration of this compound in your media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution in DMSO may not have been prepared correctly, or the dilution into the aqueous media was too abrupt.

  • High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the cell culture media can be toxic to cells and can also cause the compound to precipitate when it reaches a saturation point in the mixed solvent system.

  • Media Composition: Components in your cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

  • Temperature and pH: Fluctuations in temperature and the pH of the media can affect the solubility of the compound.

Q3: What is the recommended solvent for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture media.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize cytotoxicity and avoid solvent-related precipitation, the final concentration of DMSO in the cell culture media should ideally be kept at or below 0.1%. In some cases, up to 0.5% may be tolerated by robust cell lines, but this should be validated for your specific cell type. A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.

Troubleshooting Guide: this compound Precipitation

Problem: My this compound solution forms a precipitate immediately upon addition to the cell culture medium.

Possible Cause Troubleshooting Step
Abrupt Dilution Instead of adding the this compound stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of pre-warmed serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
High Stock Concentration If you are using a very high concentration DMSO stock, the localized concentration upon initial dilution might be too high. Try using a slightly lower concentration for your stock solution.
Temperature Shock Ensure both your this compound stock solution and your cell culture media are at the same temperature (e.g., 37°C) before mixing. Adding a cold stock solution to warm media can decrease solubility.

Problem: The media becomes cloudy or a precipitate forms over time during incubation.

Possible Cause Troubleshooting Step
Concentration Exceeds Solubility Limit The working concentration of this compound may be too high for long-term stability in your specific media. Try reducing the final concentration of this compound in your experiment.
Interaction with Media Components The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If you are working in serum-free conditions, consider if a low percentage of serum (if permissible for your experiment) could be used. Alternatively, specialized formulations for hydrophobic drugs may be necessary.
pH or Temperature Instability Ensure your incubator is properly calibrated for temperature and CO2 (which affects media pH). Fluctuations can lead to changes in compound solubility over time.

Quantitative Data

Compound Solvent Solubility Notes
This compoundDMSOSoluble[1]A specific maximum concentration is not consistently reported. It is recommended to prepare stock solutions in the range of 10-20 mM.
This compoundWaterPoorly solubleAs a hydrophobic flavonoid, its solubility in aqueous solutions is expected to be very low.
This compoundEthanolLimited solubilityMay be soluble to some extent, but DMSO is the preferred solvent for creating high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution for Cell Culture

This protocol provides a best-practice method for dissolving and diluting this compound to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 422.45 g/mol ).

    • Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if dissolution is difficult.

    • Visually inspect the solution to ensure there are no visible particles.

  • Working Dilution into Cell Culture Media:

    • Pre-warm your complete cell culture media to 37°C.

    • To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, perform a 1:1000 dilution.

    • Recommended Method (Stepwise Dilution):

      • Pipette the desired volume of complete media into a sterile tube.

      • While gently vortexing or swirling the media, add the required volume of the 10 mM this compound stock solution drop by drop. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Alternative Method (for sensitive applications):

      • Perform an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed serum-free medium to get a 100 µM solution.

      • Vortex this intermediate solution gently.

      • Add the desired volume of this 100 µM solution to your final volume of complete cell culture media.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your cell culture media without this compound.

  • Application to Cells:

    • Remove the old media from your cell culture plates or flasks.

    • Add the freshly prepared media containing this compound or the vehicle control to your cells.

    • Return the cells to the incubator.

Visualizations

Troubleshooting Workflow

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes solution_remake_stock Remake stock solution. Ensure complete dissolution. check_stock->solution_remake_stock No check_concentration What is the final concentration? check_dilution->check_concentration solution_stepwise_dilution Use stepwise dilution. Add stock to media while vortexing. check_dilution->solution_stepwise_dilution Direct addition check_media_temp Are media and stock at 37°C? check_concentration->check_media_temp solution_lower_conc Lower the final concentration. check_concentration->solution_lower_conc Too high solution_warm_components Warm all components to 37°C before mixing. check_media_temp->solution_warm_components No end Problem Resolved check_media_temp->end Yes solution_remake_stock->end solution_stepwise_dilution->end solution_lower_conc->end solution_warm_components->end

Caption: Troubleshooting workflow for this compound precipitation.

Potential Signaling Pathways Modulated by Flavonoids

While specific data for this compound is limited, flavonoids are known to interact with several key signaling pathways. This diagram illustrates a generalized overview of how a flavonoid like this compound might exert its biological effects. Note: These potential interactions require experimental validation for this compound.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway sanggenone_h This compound pi3k PI3K sanggenone_h->pi3k ? mapk MAPK (e.g., p38, JNK, ERK) sanggenone_h->mapk ? keap1 Keap1 sanggenone_h->keap1 ? pi3k_akt_pathway PI3K/Akt Pathway akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival mapk_pathway MAPK Pathway inflammation_apoptosis Inflammation & Apoptosis mapk->inflammation_apoptosis nrf2_pathway Nrf2 Pathway nrf2 Nrf2 keap1->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Caption: Potential signaling pathways modulated by flavonoids.

References

Technical Support Center: Optimizing Sanggenone H Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Sanggenone H concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A good starting point for this compound concentration in cytotoxicity assays is between 5 µM and 80 µM. For proliferation assays, a broader range can be screened, while for apoptosis-specific assays, a narrower range of 10 µM to 40 µM is often effective. For instance, a related compound, Sanggenon C, has been shown to inhibit the proliferation of colorectal cancer cells (LoVo, HT-29, and SW480) in a dose-dependent manner within the 0-80 µM range[1]. For inducing apoptosis in HT-29 and glioblastoma cells, concentrations of 10 µM and 20 µM have been used effectively[1][2].

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

This compound, like many flavonoids, has limited solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being considered safe for most cell lines[3]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How long should I incubate cells with this compound?

The incubation time will depend on the cell line and the specific endpoint being measured. A common starting point is 24 to 72 hours. For proliferation assays, longer incubation times (48-72 hours) may be necessary to observe significant effects. For apoptosis assays, a 24-hour incubation is often sufficient to detect early apoptotic events[4]. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific experimental setup.

Q4: Can this compound interfere with the MTT assay?

Yes, it is possible. Some flavonoids have been shown to directly reduce the MTT reagent to its formazan product in the absence of cells, which can lead to an overestimation of cell viability (a false negative for cytotoxicity)[5][6]. It is essential to include a cell-free control with this compound at the highest concentration used in your experiment to check for this potential interference. If direct reduction is observed, consider using an alternative cytotoxicity assay such as the lactate dehydrogenase (LDH) assay or a dye-based viability assay.

Q5: My cells are showing high autofluorescence after treatment with this compound. How can I address this?

Autofluorescence is a common issue with phenolic compounds like flavonoids. To mitigate this, consider the following:

  • Use a viability dye with a different fluorescence spectrum: Choose a dye that emits in a spectral range that does not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good choice[7].

  • Include unstained controls: Always have a set of cells treated with this compound but not stained with the viability dye to measure the background autofluorescence.

  • Optimize instrument settings: Adjust the settings on your fluorescence microscope or flow cytometer to minimize the detection of background fluorescence[8].

  • Consider non-fluorescent assays: If autofluorescence is a significant problem, switch to a colorimetric assay like the LDH assay.

Quantitative Data Summary

CompoundCell LineAssayConcentration RangeIC50Incubation TimeReference
This compound THP-1 (human leukemia)WST-1Not specified>10 µM24 hrs[9]
Sanggenon C LoVo, HT-29, SW480 (human colon cancer)Proliferation0, 5, 10, 20, 40, 80 µMNot specifiedNot specified[1]
Sanggenon C HT-29 (human colon cancer)Apoptosis10, 20, 40 µMNot applicableNot specified[1]
Sanggenon C U-87 MG, LN-229 (human glioblastoma)Proliferation10, 20 µMNot specified48 hrs[2]
Sanggenon C U-87 MG, LN-229 (human glioblastoma)Apoptosis10 µMNot applicable48 hrs[2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for assessing the cytotoxicity of flavonoids like this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%[3]. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Crucial Control for Flavonoids: Include a cell-free well containing the highest concentration of this compound and MTT to check for direct reduction of the MTT reagent[5].

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is a suitable alternative to the MTT assay, especially if flavonoid interference is a concern.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and lysis solution)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the provided lysis solution.

    • Vehicle control: Cells treated with the same concentration of DMSO as the this compound-treated wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, correcting for spontaneous release.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or not reproducible results Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare fresh dilutions for each experiment. Visually inspect wells for precipitation before adding assay reagents.
Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation.
High background in MTT assay (false negative for cytotoxicity) Direct MTT Reduction by this compound: Flavonoids can chemically reduce MTT[5][6].Run a cell-free control with this compound and MTT reagent. If a color change occurs, the compound is interfering with the assay. Switch to a different cytotoxicity assay like LDH or Trypan Blue exclusion.
High background in fluorescence-based assays Autofluorescence of this compound: Flavonoids can exhibit intrinsic fluorescence.Include an unstained control (cells + this compound, no dye) to measure background fluorescence. Use a viability dye with a different emission spectrum to minimize overlap[7]. Consider using a colorimetric assay.
Low signal or no dose-response Suboptimal Concentration Range: The tested concentrations may be too low to induce a cytotoxic effect.Based on the data for Sanggenon C, start with a wider concentration range (e.g., 1-100 µM) to determine the effective range for your cell line[1].
Short Incubation Time: The treatment duration may be insufficient to induce cell death.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
High variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of solutions.
Edge Effects: Evaporation from the outer wells of the 96-well plate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Analysis A Prepare this compound stock solution (in DMSO) C Prepare serial dilutions of this compound A->C B Seed cells in 96-well plate D Treat cells and incubate (24-72 hours) B->D C->D E Perform MTT or LDH assay D->E F Measure absorbance E->F G Calculate % cytotoxicity/ viability F->G H Determine IC50 G->H

Caption: Workflow for determining this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of similar flavonoids, this compound may induce apoptosis through modulation of key signaling pathways.

G cluster_PI3K PI3K/Akt/mTOR Pathway cluster_AMPK AMPK/mTOR/FOXO3a Pathway cluster_Apoptosis Apoptosis SanggenoneH This compound PI3K PI3K SanggenoneH->PI3K inhibition AMPK AMPK SanggenoneH->AMPK activation ROS ROS Generation SanggenoneH->ROS Akt Akt PI3K->Akt mTOR_pi3k mTOR Akt->mTOR_pi3k Apoptosis Apoptosis mTOR_pi3k->Apoptosis inhibition mTOR_ampk mTOR AMPK->mTOR_ampk inhibition FOXO3a FOXO3a AMPK->FOXO3a FOXO3a->Apoptosis promotion Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Managing Sanggenone H Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the autofluorescence of Sanggenone H in imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging assays?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels. This background fluorescence can decrease the signal-to-noise ratio, making it difficult to distinguish the true signal from the background, potentially leading to inaccurate quantification and localization of the target molecule.

Q2: Does this compound exhibit autofluorescence?

Q3: What are the common sources of autofluorescence in cell or tissue samples?

Besides the autofluorescence from your compound of interest (this compound), other endogenous molecules can also contribute to the background signal. These include:

  • Metabolic cofactors: NADH and flavins are major contributors to cellular autofluorescence.[4]

  • Structural proteins: Collagen and elastin, particularly in tissue samples, are highly autofluorescent.[5][6][7]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are strongly autofluorescent across a broad spectrum.[5][7]

  • Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[5][6]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the autofluorescence of this compound in your imaging experiments.

Step 1: Characterize the Autofluorescence of this compound in Your System

Before attempting to reduce autofluorescence, it is crucial to determine its spectral properties in your specific experimental setup.

Experimental Protocol: Spectral Characterization of this compound Autofluorescence

  • Prepare a "this compound only" control sample: This sample should contain the cells or tissue and this compound at the working concentration but without any fluorescent labels.

  • Acquire a lambda scan: Using a confocal microscope with a spectral detector, perform a lambda scan (also known as a spectral scan or emission fingerprinting). Excite the sample at the wavelength you intend to use for your experimental fluorophore (e.g., 488 nm) and collect the emission spectrum across a wide range (e.g., 400-750 nm).

  • Analyze the spectrum: The resulting emission spectrum will represent the autofluorescence profile of this compound combined with any endogenous autofluorescence from the sample itself. This will help you identify the peak emission wavelength(s) of the background signal.

Step 2: Implement Strategies to Minimize Autofluorescence

Based on the characterization of the autofluorescence, you can choose from several strategies to reduce its impact on your results.

Decision-Making Workflow for Autofluorescence Reduction

autofluorescence_workflow start Start: Autofluorescence from this compound is suspected characterize Step 1: Characterize Autofluorescence Spectrum start->characterize spectral_overlap Is there spectral overlap with your fluorophore? characterize->spectral_overlap no_overlap Minimal Overlap: Proceed with imaging spectral_overlap->no_overlap No overlap Significant Overlap: Implement reduction strategy spectral_overlap->overlap Yes strategy Choose a Reduction Strategy overlap->strategy spectral Spectral Separation strategy->spectral Option 1 chemical Chemical Quenching strategy->chemical Option 2 photobleach Photobleaching strategy->photobleach Option 3 unmixing Spectral Unmixing strategy->unmixing Option 4 evaluate Evaluate Effectiveness spectral->evaluate chemical->evaluate photobleach->evaluate unmixing->evaluate success Successful Reduction: Proceed with experiment evaluate->success Yes fail Insufficient Reduction: Try another strategy evaluate->fail No fail->strategy

Caption: Workflow for addressing this compound autofluorescence.

Option 1: Spectral Separation

If the autofluorescence of this compound is primarily in the blue-green region, you can avoid this interference by using fluorophores that are excited by and emit light at longer wavelengths (red or far-red).[5][6][9]

Fluorophore PropertyRecommendation for Avoiding Autofluorescence
Excitation Wavelength > 550 nm
Emission Wavelength > 600 nm (Far-Red)
Example Dyes Alexa Fluor 647, Cy5, DyLight 650

Option 2: Chemical Quenching

Several reagents can be used to quench autofluorescence. However, their effectiveness can be sample-dependent, and they may sometimes reduce the specific signal. It is essential to test these reagents on your specific samples.

Quenching ReagentTarget AutofluorescenceNotes
Sudan Black B Lipofuscin and other endogenous fluorophores[5][6]Can introduce a dark precipitate; not effective against all types of autofluorescence.[7]
Eriochrome Black T Lipofuscin and formalin-induced autofluorescence[5][6]
Sodium Borohydride Aldehyde-induced autofluorescence[5][6][8]Can have variable effects and may damage tissue.[5]
Commercial Kits (e.g., TrueVIEW) Broad-spectrum autofluorescence[5][7]Optimized formulations that can be very effective.[7]

Experimental Protocol: Sudan Black B Staining

  • After your standard immunofluorescence staining and washes, incubate the slides in 0.1% (w/v) Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

  • Rinse the slides thoroughly in 70% ethanol to remove excess Sudan Black B.

  • Wash with PBS.

  • Mount with an aqueous mounting medium.

Option 3: Photobleaching

Exposing the sample to intense light before the final image acquisition can selectively destroy the autofluorescent molecules.[9][10][11][12]

Experimental Protocol: Photobleaching

  • Before incubating with your fluorescently labeled antibody or probe, place your sample on the microscope stage.

  • Expose the sample to a high-intensity light source (e.g., from the microscope's excitation lamp or an LED light box) for a period ranging from several minutes to a couple of hours.[10][12]

  • The optimal duration and wavelength of light for photobleaching should be determined empirically. Monitor the decrease in autofluorescence periodically.

  • Proceed with your standard staining protocol.

Option 4: Spectral Unmixing

If your confocal microscope is equipped with a spectral detector and appropriate software, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorophore's signal.[13][14][15][16]

Workflow for Spectral Unmixing

spectral_unmixing_workflow start Start: Acquire multi-channel image control1 Acquire reference spectrum of this compound autofluorescence start->control1 control2 Acquire reference spectrum of your fluorophore start->control2 unmix Apply linear unmixing algorithm control1->unmix control2->unmix output1 Separated Autofluorescence Channel unmix->output1 output2 Separated Fluorophore Channel (Cleaned Signal) unmix->output2 end Analysis of cleaned signal output2->end

Caption: Workflow for spectral unmixing to remove autofluorescence.

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Prepare a control sample with only the cells/tissue and this compound (no fluorophore) and acquire its emission spectrum. This will be your "autofluorescence" reference.

    • Prepare a control sample with your specific fluorophore (if possible, on beads or in a region with no autofluorescence) and acquire its emission spectrum.

  • Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Unmixing: In the imaging software, use the linear unmixing or spectral unmixing function. Provide the reference spectra for autofluorescence and your fluorophore(s). The software will then calculate the contribution of each spectrum to every pixel in your image, effectively separating the signals into different channels.

Step 3: Optimize Your Experimental Protocol

In addition to the above methods, optimizing your sample preparation can significantly reduce background autofluorescence.

ParameterRecommendationRationale
Fixation Use the minimal required fixation time.[6] Consider using chilled methanol or ethanol instead of aldehyde fixatives.[8]Aldehyde fixatives are a major source of induced autofluorescence.[6][7]
Tissue Perfusion If possible, perfuse tissues with PBS before fixation.[5][6]This removes red blood cells, a significant source of autofluorescence.[5][6]
Washing Steps Ensure thorough washing steps after fixation and staining.To remove residual fixatives and unbound fluorescent probes.
Mounting Media Use a mounting medium with an anti-fade reagent.This will help to preserve your specific signal during imaging.

By systematically applying these troubleshooting steps, researchers can effectively manage the autofluorescence of this compound and obtain high-quality, reliable data from their imaging assays.

References

Technical Support Center: Minimizing Sanggenone H Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Sanggenone H during the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in the Final Extract

A low yield of this compound can be attributed to several factors, primarily related to its degradation during extraction. The stability of flavonoids, including this compound, is significantly influenced by temperature, pH, light, and the presence of oxygen.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
High Extraction Temperature Maintain extraction temperature below 50°C. Consider using non-thermal extraction methods like ultrasonic-assisted extraction (UAE) at controlled, lower temperatures.Reduced thermal degradation of this compound, leading to a higher yield.
Inappropriate Solvent pH Use neutral or slightly acidic solvents (pH 4-6). Avoid strongly acidic or alkaline conditions, which can catalyze the degradation of flavonoids.Enhanced stability of this compound by preventing acid or base-catalyzed hydrolysis and oxidation.
Extended Exposure to Light Conduct the extraction process in amber glassware or a dark environment to minimize light exposure.Prevention of photodegradation, thereby preserving the integrity of the this compound molecule.
Presence of Oxygen Degas solvents prior to use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).Minimized oxidative degradation of the phenolic hydroxyl groups present in the this compound structure.
Prolonged Extraction Time Optimize the extraction time. While longer durations can increase extraction efficiency, they also prolong the exposure of this compound to degradative conditions. Aim for the shortest effective extraction time.A balance between efficient extraction and minimal degradation, resulting in an optimized yield.
Inappropriate Solvent Choice Use high-purity methanol or ethanol. These solvents have shown good efficacy in extracting flavonoids from Morus alba.Efficient solubilization of this compound while minimizing degradation that could be caused by reactive impurities in lower-grade solvents.

Illustrative Degradation Data for a Prenylated Flavonoid (Representative)

The following table provides representative data on the degradation of a prenylated flavonoid under various stress conditions. Note: This data is for illustrative purposes and users should conduct their own stability studies for this compound.

Stress ConditionParameterDuration% Degradation (Representative)
Thermal 80°C24 hours15 - 25%
Acidic 0.1 M HCl8 hours10 - 20%
Alkaline 0.1 M NaOH2 hours30 - 50%
Oxidative 3% H₂O₂8 hours20 - 35%
Photolytic UV Light (254 nm)24 hours25 - 40%
Issue 2: Presence of Unknown Peaks in the Chromatogram

The appearance of unexpected peaks in your HPLC or LC-MS analysis often indicates the presence of degradation products.

Potential Degradation Pathways and Products:

  • Oxidation: The numerous hydroxyl groups on the this compound molecule are susceptible to oxidation, which can lead to the formation of quinone-type structures. This is often accelerated by high temperatures, alkaline pH, and the presence of oxygen.

  • Isomerization: Chalcones, a class of compounds to which some prenylated flavonoids are related, can undergo isomerization to flavanones under certain conditions, particularly with changes in pH.

  • Hydrolysis: Although less common for the core structure of this compound, any glycosidic linkages, if present in co-extracted compounds, are susceptible to acid or base-catalyzed hydrolysis.

To confirm if the unknown peaks are degradation products, a forced degradation study is recommended.

Experimental Protocols

Protocol for Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction yield of this compound while minimizing its degradation.

Materials and Equipment:

  • Dried and powdered root bark of Morus alba

  • HPLC-grade methanol

  • Ultrasonic bath with temperature control

  • Amber glassware (beakers, flasks)

  • Filtration system (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • Nitrogen or argon gas source (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered Morus alba root bark and place it into a 250 mL amber beaker.

  • Solvent Addition: Add 100 mL of HPLC-grade methanol to the beaker (solvent-to-material ratio of 10:1).

  • Inert Atmosphere (Optional): If available, purge the solvent and the headspace of the beaker with nitrogen or argon gas for 5-10 minutes to displace oxygen.

  • Ultrasonic Extraction: Place the beaker in an ultrasonic bath. Set the temperature to 40°C and sonicate for 30 minutes. Ensure the beaker is partially submerged in the water bath.

  • Filtration: Immediately after sonication, filter the extract through a Buchner funnel with Whatman No. 1 filter paper to separate the plant material from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.

  • Storage: Store the dried extract in an amber vial at -20°C to prevent further degradation.

Protocol for Forced Degradation Study

This protocol helps in identifying potential degradation products of this compound.

Materials and Equipment:

  • Purified this compound standard

  • HPLC-grade methanol, water, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

  • HPLC system with a PDA or UV detector

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 2 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 8 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for extracting this compound?

A1: Methanol and ethanol are commonly used and effective solvents for extracting flavonoids, including this compound, from Morus alba. For analytical purposes, HPLC-grade methanol is recommended to avoid impurities that could interfere with downstream analysis or promote degradation.

Q2: How critical is temperature control during extraction?

A2: Temperature is a critical factor. High temperatures can significantly accelerate the degradation of flavonoids. It is advisable to keep the extraction temperature below 50°C. For heat-sensitive compounds like many polyphenols, lower temperatures are always preferable.

Q3: Can I use a standard reflux extraction method?

A3: While reflux extraction can be effective, the prolonged heating involved increases the risk of thermal degradation. If using this method, it is crucial to optimize the extraction time to be as short as possible and to use the lowest effective temperature. Non-thermal methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with precise temperature control are generally recommended to minimize degradation.

Q4: How should I store my this compound extract to prevent degradation?

A4: For long-term storage, the dried extract should be kept in an airtight, amber container at -20°C or lower. For short-term storage of solutions, keep them refrigerated (2-8°C) in amber vials and use them as quickly as possible.

Q5: Why is my extract turning a darker color during the process?

A5: A change in color, particularly darkening, can be an indicator of oxidative degradation. Phenolic compounds can oxidize to form colored quinone-type products. To mitigate this, minimize exposure to air (oxygen) and light, and keep temperatures low.

Visualizations

Degradation_Factors cluster_factors Degradation Factors Sanggenone_H This compound (Stable) Degraded_Product Degradation Products (e.g., Quinones, Isomers) Sanggenone_H->Degraded_Product Degradation Temp High Temperature Temp->Degraded_Product pH Extreme pH (Acidic/Alkaline) pH->Degraded_Product Light Light Exposure Light->Degraded_Product Oxygen Oxygen Oxygen->Degraded_Product Extraction_Workflow Start Start: Dried Morus alba Root Bark Powdering Powdering Start->Powdering Extraction Ultrasonic-Assisted Extraction (Methanol, < 50°C, Dark) Powdering->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (< 45°C) Filtration->Evaporation Final_Product Final Extract (this compound) Evaporation->Final_Product Storage Store at -20°C in Amber Vial Final_Product->Storage

Technical Support Center: Addressing Sanggenone H Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Sanggenone H in biochemical assays. This compound, a prenylated flavonoid isolated from the root bark of Morus alba, possesses various reported biological activities. However, like many polyphenolic compounds, it is a potential Pan-Assay Interference Compound (PAINS), which can lead to false-positive or misleading results in high-throughput screening and other biochemical assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural flavonoid.[3] Flavonoids and other polyphenolic compounds are known to interfere in biochemical assays through several mechanisms:

  • Protein Aggregation: They can cause proteins to aggregate, leading to non-specific inhibition of enzymes.[1]

  • Nonspecific Binding: this compound can bind non-specifically to various proteins, not just the intended target.

  • Redox Activity: As a phenolic compound, it can have redox properties that interfere with assay components.

  • Fluorescence Quenching/Interference: The inherent spectroscopic properties of flavonoids can interfere with fluorescence-based readouts.[4]

  • Chemical Reactivity: Reactive functional groups can covalently modify proteins.

Q2: I'm seeing inhibition of my target enzyme in the presence of this compound. Is this a real effect?

It could be, but it is crucial to rule out assay interference. Polyphenolic compounds are notorious for causing false positives in enzyme inhibition assays.[2][4] It is essential to perform control experiments to validate your findings.

Q3: What are the first troubleshooting steps I should take if I suspect this compound interference?

  • Vary Compound Concentration: A non-classical dose-response curve (e.g., a very steep curve or a bell-shaped curve) can be indicative of non-specific effects like aggregation.[1]

  • Include Detergents: Add a non-ionic detergent like Tween-20 (0.01-0.1%) to your assay buffer. This can help to disrupt compound aggregates.[5][6]

  • Add Bovine Serum Albumin (BSA): Including an unrelated protein like BSA (0.1-1 mg/mL) can help to sequester non-specifically binding compounds.[5][6]

  • Check for Autofluorescence/Quenching: Run a control plate with this compound and the assay buffer (without the enzyme or other key reagents) to see if the compound itself is contributing to the signal.

  • Use an Orthogonal Assay: Confirm your findings using a different assay format that has a different detection method (e.g., if you are using a fluorescence-based assay, try a luminescence or absorbance-based assay).

Q4: Can this compound interfere with cell-based assays?

Yes, while often more robust than biochemical assays, cell-based assays are not immune to interference. For example, this compound could interfere with reporter enzymes like luciferase or β-lactamase used in gene reporter assays.[7][8] It is important to run counter-screens with the reporter enzyme alone to rule out direct inhibition.

Troubleshooting Guides

Issue 1: Apparent Inhibition in an Enzyme Activity Assay

Potential Cause: Non-specific inhibition due to protein aggregation or reactive interference.

Troubleshooting Workflow:

start Apparent Enzyme Inhibition with this compound step1 Perform Dose-Response Curve Analysis start->step1 step2 Add 0.01% Tween-20 to Assay Buffer step1->step2 Non-classical curve? step3 Add 0.1 mg/mL BSA to Assay Buffer step2->step3 Inhibition persists? end_artifact Inhibition is Likely an Artifact step2->end_artifact Inhibition abolished step4 Pre-incubate Enzyme and this compound step3->step4 Inhibition persists? step3->end_artifact Inhibition abolished step5 Perform an Orthogonal Assay step4->step5 Inhibition persists? step4->end_artifact Inhibition increases significantly? end_real Inhibition is Likely Real step5->end_real Inhibition confirmed? step5->end_artifact Inhibition not confirmed? start Signal Change in Fluorescence Assay with this compound step1 Run 'Compound Only' Control (this compound + Buffer) start->step1 step2 Run 'Compound + Probe' Control (this compound + Buffer + Fluorescent Probe) step1->step2 Is there a signal? end_no_interference Direct Interference Unlikely step1->end_no_interference No signal step3 Check for Spectral Overlap step2->step3 Is there a signal change compared to 'Probe Only'? step2->end_no_interference No change step4 Change Fluorophore step3->step4 Significant overlap? end_interference Interference Confirmed step3->end_interference Minimal overlap, but signal change persists step4->end_interference Issue persists with new fluorophore step4->end_no_interference New fluorophore resolves issue cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation start Start: High-Throughput Screen with this compound primary_screen Primary Biochemical Assay start->primary_screen hit_identification Initial Hit Identification primary_screen->hit_identification interference_check Interference Counter-Screens (e.g., with detergents, BSA, orthogonal assays) hit_identification->interference_check false_positive False Positive interference_check->false_positive Interference Observed secondary_assays Secondary Assays (e.g., Cell-based) interference_check->secondary_assays No Interference confirmed_hit Confirmed Hit lead_optimization Lead Optimization confirmed_hit->lead_optimization secondary_assays->confirmed_hit

References

selecting appropriate controls for Sanggenone H experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Sanggenone H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively. Given that published research specifically on this compound is emerging, many of the recommendations provided here are based on established protocols for other flavonoids and related compounds.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a flavonoid compound isolated from Morus alba L. (white mulberry)[1]. Emerging research has identified it as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers like pancreatic, colon, and lung cancer.[2][3] This suggests that this compound may have applications in cancer research. Like other flavonoids, it is also being investigated for its potential anti-inflammatory and antioxidant properties.

Q2: What is a suitable solvent for dissolving this compound for in vitro experiments?

For most in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use a final DMSO concentration in your culture medium that is non-toxic to your cells, typically below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: What are the essential controls to include in a cell-based assay with this compound?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish the effects of this compound from any effects of the solvent.

  • Untreated Control (Negative Control): Cells cultured in medium alone, without any treatment. This provides a baseline for normal cell behavior.

  • Positive Control: A known compound that induces the effect you are measuring. For example, if you are studying apoptosis, a known apoptosis-inducing agent like staurosporine would be a suitable positive control.

  • Blank Control: Wells containing only culture medium without cells to measure background absorbance or fluorescence.

Q4: How can I determine the optimal concentration and incubation time for this compound in my experiments?

The optimal concentration and incubation time will depend on your specific cell type and the biological effect you are investigating. It is recommended to perform a dose-response and time-course experiment. A common starting point is to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for different durations (e.g., 24, 48, 72 hours). Cell viability assays, such as MTT or CCK-8, are often used to determine the cytotoxic effects and to select appropriate non-toxic concentrations for further mechanistic studies.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound and other flavonoids.

Issue 1: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium after adding this compound. If precipitation is observed, consider preparing a fresh stock solution or using a lower final concentration.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
Edge Effects in Plates Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to minimize evaporation.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for all experimental groups.
Issue 2: High background or non-specific bands in Western blot analysis.
Possible Cause Troubleshooting Step
Inappropriate Blocking Optimize the blocking buffer. Common choices include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. The choice may depend on the specific antibody.
Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of washing steps with TBST to remove unbound antibodies.
Membrane Handling Handle the membrane with forceps and ensure it does not dry out at any stage.

Experimental Protocols & Data Presentation

Below are detailed methodologies for key experiments relevant to studying the effects of this compound.

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (and appropriate controls) for the desired incubation period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Table 1: Example of Cell Viability Data Presentation

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100
Vehicle Control (DMSO)0.1%1.2398.4
This compound11.1894.4
This compound100.9576.0
This compound500.5241.6
Positive ControlVaries0.2116.8
Western Blot Protocol for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 2: Example of Densitometry Data from Western Blot

Target ProteinUntreated ControlVehicle ControlThis compound (10 µM)This compound (50 µM)
p-Akt/Akt Ratio1.000.980.650.32
p-ERK/ERK Ratio1.001.020.710.45

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by flavonoids like this compound and a general workflow for selecting appropriate controls.

SanggenoneH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Receptor->PI3K RAS RAS Receptor->RAS Receptor->RAS SanggenoneH This compound KRAS_mutant KRAS G12D Mutant SanggenoneH->KRAS_mutant Inhibition Akt Akt PI3K->Akt Downstream Cell Proliferation, Survival, Angiogenesis Akt->Downstream ERK ERK ERK->Downstream MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF KRAS_mutant->PI3K KRAS_mutant->RAF

Caption: Potential mechanism of this compound action on KRAS and downstream signaling.

Experimental_Controls_Workflow cluster_controls Essential Controls start Start Experiment Design q1 What is the experimental question? start->q1 define_treatments Define Treatment Groups (e.g., this compound concentrations) q1->define_treatments select_controls Select Appropriate Controls define_treatments->select_controls neg_control Negative Control (Untreated) vehicle_control Vehicle Control (e.g., DMSO) pos_control Positive Control (Known Activator/Inhibitor) perform_exp Perform Experiment select_controls->perform_exp analyze_data Analyze Data perform_exp->analyze_data end Conclusion analyze_data->end

Caption: Logical workflow for selecting appropriate experimental controls.

References

Technical Support Center: Ensuring Reproducibility of Sanggenone H Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility of experimental results involving Sanggenone H. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Studies have shown that most compounds remain stable in DMSO for extended periods when stored properly.[1] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use. Be aware that high concentrations of DMSO can be toxic to cells; it is recommended to keep the final DMSO concentration in the culture medium below 0.1-0.5% to avoid solvent-induced artifacts.[2][3]

Q2: Are there any known artifacts or interference issues when working with this compound in cell-based assays?

A2: Yes, like other flavonoids, this compound may cause artifacts in common cell-based assays. Flavonoids have been reported to reduce colorimetric dyes such as MTT, XTT, and Alamar Blue in the absence of cells, which can lead to an overestimation of cell viability.[4] It is crucial to include proper controls, such as a cell-free assay medium containing this compound at the tested concentrations, to assess any direct reduction of the assay reagent. Furthermore, some flavonoids can generate hydrogen peroxide when added to cell culture media, which could induce oxidative stress and affect experimental outcomes.[5] Using alternative viability assays that are less prone to such interference, like the trypan blue exclusion assay or ATP-based luminescence assays, is recommended.[4]

Q3: What are the expected morphological changes in cells treated with this compound?

A3: Cellular morphology upon treatment with this compound can vary depending on the cell type, concentration, and duration of exposure. In cancer cell lines, higher concentrations of this compound are expected to induce apoptosis, which is characterized by cell shrinkage, membrane blebbing, and chromatin condensation. It is advisable to perform microscopic examinations throughout the experiment to monitor for any unexpected morphological changes that could indicate cytotoxicity or other cellular responses.

Troubleshooting Guides

α-Glucosidase Inhibition Assay

Problem: High variability in IC50 values for α-glucosidase inhibition.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Enzyme Instability Prepare fresh enzyme solution for each experiment. Keep the enzyme on ice at all times. Avoid repeated freeze-thaw cycles of the enzyme stock.
Substrate Degradation Prepare fresh p-nitrophenyl-α-D-glucopyranoside (pNPG) solution daily. Protect the pNPG solution from light.
Incorrect Incubation Times or Temperatures Use a calibrated incubator or water bath to ensure precise temperature control (37°C). Use a timer to ensure accurate incubation periods.[6]
Interference from this compound Run a control without the enzyme to check if this compound absorbs at 405 nm. If so, subtract the absorbance of this control from the test samples.
Cell Viability Assays (e.g., MTT, XTT)

Problem: Inconsistent or non-reproducible cell viability results.

Possible Cause Troubleshooting Step
Direct Reduction of Assay Reagent by this compound Include a cell-free control with this compound at all tested concentrations to measure direct reagent reduction. Subtract this background from the cell-containing wells.[4]
DMSO Toxicity Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO without this compound) to assess solvent toxicity.[2][3]
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain a uniform cell density. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Fluctuation in Incubation Conditions Maintain a stable environment in the cell culture incubator (37°C, 5% CO2, and high humidity). Avoid opening the incubator door frequently.
Generation of H2O2 in Media Consider pre-incubating the media with this compound to allow for any potential H2O2 generation to occur and dissipate before adding to the cells. Alternatively, include catalase in the medium to neutralize H2O2.[5]
Western Blot Analysis

Problem: Weak or no signal for the target protein.

Possible Cause Troubleshooting Step
Low Protein Expression Ensure the chosen cell line expresses the target protein at a detectable level. For low-abundance proteins, increase the amount of protein loaded onto the gel (up to 50 µg).[7]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[8]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. An antibody concentration that is too high can lead to high background, while one that is too low will result in a weak signal.[8][9]
Protein Degradation Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice or at 4°C during preparation.[7][8]
Inactive HRP-conjugated Secondary Antibody Ensure that buffers do not contain sodium azide, as it inhibits horseradish peroxidase (HRP) activity. Use freshly prepared secondary antibody dilutions.[10]

Problem: High background on the Western blot.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% non-fat milk or 5% BSA). Some antibodies have a preference.[8][9]
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.[9]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween 20 (0.05-0.1%) to the wash buffer.[9]
Membrane Dried Out Ensure the membrane is always submerged in buffer during all incubation and washing steps.[9]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Assays

AssayCell Line / EnzymeIC50 ValueReference
α-Glucosidase InhibitionYeast α-glucosidaseNot explicitly found for this compound, but related compounds show activity in the micromolar range.-
Anticancer ActivityA549 (Lung Carcinoma)~5 µM[11]
HepG2 (Hepatocellular Carcinoma)~4.5 µM[11]
HT-29 (Colorectal Adenocarcinoma)~6.4 µM[11]
PC-3 (Prostate Cancer)~4.6 µM[11]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols & Workflows

Experimental Workflow for Investigating Anti-inflammatory Effects

experimental_workflow_anti_inflammatory cluster_0 In Vitro Assays cluster_1 Downstream Analyses cell_culture 1. Cell Culture (e.g., RAW264.7 macrophages) sanggenone_h_treatment 2. This compound Pre-treatment cell_culture->sanggenone_h_treatment lps_stimulation 3. LPS Stimulation sanggenone_h_treatment->lps_stimulation downstream_assays 4. Downstream Assays lps_stimulation->downstream_assays no_assay Nitric Oxide Assay (Griess Reagent) downstream_assays->no_assay Measure NO production cytokine_elisa Cytokine Measurement (ELISA for TNF-α, IL-6) downstream_assays->cytokine_elisa Quantify pro-inflammatory cytokines western_blot Western Blot (p-p65, p-IκBα) downstream_assays->western_blot Analyze NF-κB pathway activation if_staining Immunofluorescence (NF-κB p65 translocation) downstream_assays->if_staining Visualize NF-κB nuclear translocation

Caption: Workflow for in vitro anti-inflammatory studies.

Signaling Pathway: NF-κB Activation

nfkb_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (p-IκBα) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene induces SanggenoneH This compound SanggenoneH->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Signaling Pathway: PI3K/Akt/GLUT4

pi3k_akt_glut4_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles promotes translocation GLUT4_pm GLUT4 GLUT4_vesicles->GLUT4_pm Glucose Glucose GLUT4_pm->Glucose facilitates uptake SanggenoneH This compound SanggenoneH->Akt activates

Caption: this compound potentially activates the PI3K/Akt pathway.

References

Validation & Comparative

A Comparative Analysis of KRAS G12C Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of prominent KRAS G12C inhibitors. Due to a lack of direct experimental evidence for Sanggenone H as a KRAS G12C inhibitor, this guide will focus on a comparative analysis of established clinical and preclinical candidates: Sotorasib (AMG 510), Adagrasib (MRTX849), Divarasib (GDC-6036), and Garsorasib (D-1553). A computational study has suggested the potential of this compound against the KRAS G12D mutant, but experimental validation is pending[1].

The KRAS protein, a key signaling molecule, cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[2][3] The G12C mutation, a single amino acid substitution, traps KRAS in its active state, leading to uncontrolled cell division and tumorigenesis.[4][5] The inhibitors discussed below are covalent inhibitors that specifically bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, effectively locking the protein in an "off" state.[6][7]

Quantitative Efficacy of KRAS G12C Inhibitors

The following table summarizes the in vitro potency of Sotorasib, Adagrasib, Divarasib, and Garsorasib against KRAS G12C. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate higher potency.

InhibitorAssay TypeCell Line(s)IC50 Value(s)
Sotorasib (AMG 510) Cell ViabilityNCI-H358, MIA PaCa-2~0.006 µM, ~0.009 µM[8]
Cell ViabilityNCI-H358, NCI-H230.0818 µM, 0.6904 µM[8]
Adagrasib (MRTX849) Cell Viability (2D)Panel of 17 KRAS G12C mutant cell lines10 - 973 nM[9][10][11]
Cell Viability (3D)Panel of 17 KRAS G12C mutant cell lines0.2 - 1042 nM[10][11]
p-ERK InhibitionNCI-H35814 nM[9]
Divarasib (GDC-6036) Biochemical-<0.01 µM[6][12]
Cell-basedKRAS G12C mutant cell linesSub-nanomolar range[5][13]
Garsorasib (D-1553) Biochemical-10 nM[14][15]

KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action

KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[4][16] KRAS G12C inhibitors block these oncogenic signals.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) GRB2_SOS1->KRAS_GDP Activates Guanine Nucleotide Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP GDP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor KRAS G12C Inhibitor (e.g., Sotorasib, Adagrasib) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Experimental Protocols

The efficacy of KRAS G12C inhibitors is typically evaluated using a combination of biochemical and cell-based assays.

Biochemical Assays

1. KRAS G12C Nucleotide Exchange Assay:

  • Objective: To measure the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12C protein, often catalyzed by the guanine nucleotide exchange factor SOS1.

  • Principle: The fluorescence of mant-GTP increases upon binding to KRAS. Inhibition of nucleotide exchange results in a lower fluorescence signal.

  • General Protocol:

    • Recombinant KRAS G12C protein is pre-loaded with GDP.

    • The inhibitor is incubated with the KRAS G12C-GDP complex.

    • The nucleotide exchange reaction is initiated by adding a catalytic amount of SOS1 and an excess of mant-GTP.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • IC50 values are calculated by plotting the rate of fluorescence increase against the inhibitor concentration.[17]

Cell-Based Assays

1. Cell Viability/Proliferation Assay:

  • Objective: To determine the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12C mutation.

  • Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to reduced cell viability.

  • General Protocol:

    • KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.[8][11]

    • Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).[8]

    • The CellTiter-Glo® reagent is added to the wells, and luminescence is measured using a luminometer.

    • IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.[8]

2. Phospho-ERK (p-ERK) Western Blot or ELISA:

  • Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.

  • Principle: Inhibition of KRAS G12C activity leads to a decrease in the phosphorylation of MEK and subsequently ERK. This can be detected using antibodies specific to the phosphorylated form of ERK.

  • General Protocol:

    • KRAS G12C mutant cells are treated with the inhibitor for a short period (e.g., 2-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-ERK and total ERK (as a loading control), followed by secondary antibodies and detection.

    • For ELISA, cell lysates are added to wells coated with a capture antibody for total ERK, and a detection antibody for p-ERK is used to quantify the level of phosphorylation.

    • The reduction in the p-ERK/total ERK ratio indicates inhibitor activity.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel KRAS G12C inhibitor.

Experimental_Workflow start Compound Synthesis & Characterization biochemical Biochemical Assays (e.g., Nucleotide Exchange) start->biochemical Initial Screening cell_based Cell-Based Assays (Viability, p-ERK) biochemical->cell_based Confirmation of On-Target Activity in_vivo In Vivo Efficacy (Xenograft Models) cell_based->in_vivo Evaluation in a Biological System lead_optimization Lead Optimization in_vivo->lead_optimization Refinement of Drug Properties clinical_trials Clinical Trials in_vivo->clinical_trials Promising Preclinical Data lead_optimization->biochemical Iterative Testing

Caption: A generalized workflow for the preclinical development of KRAS G12C inhibitors.

References

Sanggenone H: A Comparative Analysis of its Potential as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, natural compounds present a promising reservoir of novel therapeutic agents. Sanggenone H, a flavonoid isolated from the root bark of Morus species, has garnered interest for its potential anti-cancer properties. This guide provides a comparative analysis of this compound's performance against established anti-cancer drugs, offering a data-driven perspective for researchers and drug development professionals. Due to the limited availability of direct research on this compound, this guide will utilize data from its closely related analogue, Sanggenon C, as a proxy to evaluate its potential. This comparison is benchmarked against standard-of-care chemotherapeutic agents for colon, leukemia, and prostate cancer: 5-Fluorouracil (5-FU), Doxorubicin, and Docetaxel, respectively.

Comparative Efficacy: A Look at the Numbers

The anti-proliferative activity of Sanggenon C and standard chemotherapeutic agents has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency, is summarized below. It is important to note that direct comparative studies are limited, and variations in experimental conditions and cell lines can influence IC50 values.

Compound Cancer Type Cell Line IC50 (µM) Reference
Sanggenon CColon CancerLoVoNot explicitly quantified, but shown to be most sensitive among LoVo, HT-29, and SW480.[1]
Sanggenon CColon CancerHT-29Treatment with 10, 20, and 40 µM induced apoptosis.[2][3]
Sanggenon CColon CancerSW480Least sensitive among LoVo, HT-29, and SW480.[1]
5-FluorouracilColon CancerCOLO-2053.2[4]
5-FluorouracilColon CancerHT-2913[4]
Sanggenon CLeukemiaK562Induced cell cycle arrest and death.[1]
DoxorubicinLeukemiaK562Not explicitly quantified in the provided results.
Sanggenol LProstate CancerDU145IC50 of approximately 20-30 µM (estimated from graphical data)[5]
Sanggenol LProstate CancerLNCaPIC50 of approximately 20-30 µM (estimated from graphical data)[5]
Sanggenol LProstate CancerPC-3IC50 of approximately 20-30 µM (estimated from graphical data)[5]
DocetaxelProstate CancerDU-145Not explicitly quantified in the provided results.
DocetaxelProstate CancerLNCaPNot explicitly quantified in the provided results.
DocetaxelProstate CancerPC-3Not explicitly quantified in the provided results.

Unraveling the Mechanism of Action: A Comparative Overview

The anti-cancer effects of Sanggenon C and standard chemotherapies are mediated through the modulation of key cellular processes, primarily apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Sanggenon C has been shown to induce apoptosis in colon cancer cells, a hallmark of effective anti-cancer agents.[2][3] This process is often characterized by the activation of caspases and changes in mitochondrial membrane potential.

In comparison, 5-Fluorouracil also induces apoptosis in colon cancer cells.[6] Doxorubicin is a well-established inducer of apoptosis in leukemia cells, often through DNA damage pathways.[7] Docetaxel promotes apoptosis in prostate cancer cells by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.

Compound Cancer Type Cell Line Apoptotic Cell Percentage Reference
Sanggenon CColon CancerHT-29Increased apoptosis observed at 10, 20, and 40 µM.[2][3]
5-FluorouracilColon CancerHCT11611.04% with 5-FU alone.
5-FluorouracilColon CancerSW4803.09% with 5-FU alone.
DoxorubicinLeukemiaMOLM-13Induced selective apoptosis.[7]
DocetaxelProstate CancerDU145 & C4-2BSynergistic increase in apoptosis when combined with Thymoquinone.[8]
Cell Cycle Arrest

Disruption of the normal cell cycle is another critical mechanism by which anti-cancer drugs exert their effects. Sanggenon C has been observed to induce cell cycle arrest in leukemia cells.[1]

Standard chemotherapeutics also impact the cell cycle. 5-Fluorouracil is known to cause an accumulation of cells in the S phase of the cell cycle in colon cancer cell lines.[4][9] Doxorubicin can induce a G2/M phase arrest in leukemia cells.[10] Docetaxel is well-known for its ability to cause a potent G2/M arrest in prostate cancer cells.[11]

Compound Cancer Type Cell Line Effect on Cell Cycle Reference
Sanggenon CLeukemiaK562Induces cell cycle arrest.[1]
5-FluorouracilColon CancerRPMI 4788Accumulation in early S phase.[9]
5-FluorouracilColon CancerHT-29 & COLO-205S-phase accumulation.[4]
DoxorubicinLeukemiaMolt-4 & K562G2/M accumulation.[10]
DocetaxelProstate CancerPC-3 & DU145Marked G2/M arrest.[11]

Signaling Pathways: A Visual Comparison

The anti-cancer activities of these compounds are orchestrated by their influence on intricate cellular signaling pathways. Key pathways implicated include the PI3K/Akt and NF-κB signaling cascades, which are crucial regulators of cell survival, proliferation, and apoptosis.

Sanggenon C Signaling Pathway

Sanggenon_C Sanggenon C ROS ↑ Reactive Oxygen Species (ROS) Sanggenon_C->ROS NO ↓ Nitric Oxide (NO) Sanggenon_C->NO Mitochondria Mitochondria ROS->Mitochondria iNOS ↓ iNOS expression NO->iNOS Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Sanggenon C induces apoptosis through ROS production and NO inhibition.

5-Fluorouracil Signaling Pathway

FU 5-Fluorouracil PI3K_Akt PI3K/Akt Pathway FU->PI3K_Akt inhibits NFkB NF-κB Pathway FU->NFkB modulates Cell_Cycle_Arrest S-Phase Arrest FU->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates NFkB->Apoptosis regulates Cell_Cycle_Arrest->Apoptosis

Caption: 5-FU impacts PI3K/Akt and NF-κB pathways, leading to S-phase arrest and apoptosis.

Doxorubicin Signaling Pathway

Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage PI3K_Akt PI3K/Akt Pathway Doxorubicin->PI3K_Akt modulates Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin induces DNA damage and modulates the PI3K/Akt pathway, causing G2/M arrest and apoptosis.

Docetaxel Signaling Pathway

Docetaxel Docetaxel Microtubule_Stabilization Microtubule Stabilization Docetaxel->Microtubule_Stabilization PI3K_Akt PI3K/Akt Pathway Docetaxel->PI3K_Akt inhibits NFkB NF-κB Pathway Docetaxel->NFkB modulates Cell_Cycle_Arrest G2/M Arrest Microtubule_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates NFkB->Apoptosis regulates Cell_Cycle_Arrest->Apoptosis cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Pre-clinical & Clinical Development A Cell Line Selection (e.g., Colon, Leukemia, Prostate) B Cytotoxicity Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Mechanism of Action (Western Blot for Signaling Proteins) C->E D->E F Xenograft Mouse Model E->F G Tumor Growth Inhibition F->G H Toxicity Assessment F->H I Pharmacokinetics/ Pharmacodynamics G->I H->I J Clinical Trials I->J

References

A Comparative Guide to Sanggenone H from Different Morus Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Sanggenone H Across Morus alba, Morus nigra, and Morus rubra, with a Focus on its Potential as a KRAS Inhibitor

This compound, a prenylated flavonoid found in various species of the Morus (mulberry) genus, is emerging as a compound of significant interest in phytochemical and pharmacological research. This guide provides a comparative overview of this compound and related compounds across different Morus species, with a special focus on its potential as an anti-cancer agent targeting the KRAS signaling pathway. This document is intended for researchers, scientists, and drug development professionals.

Comparative Phytochemical Analysis

While a direct comparative quantification of this compound across different Morus species is not extensively documented in current literature, this section provides available data on the general flavonoid content of Morus alba, Morus nigra, and Morus rubra. The root bark is generally considered the primary source of sanggenones.

Phytochemical ComponentMorus alba (White Mulberry)Morus nigra (Black Mulberry)Morus rubra (Red Mulberry)Source
This compound Content Data not availableData not availableData not available
Total Flavonoids (Leaves) 748.5 - 1297.9 mg/100g DW[1]Generally higher than M. alba and M. rubra[2]193.87 - 398.33 mg RE/100g DW[1]Leaves
Total Flavonoids (Fruit) 35.0 - 119.9 mg/100g DW (depending on variety)[3]241.215 mg QE/100g FW[4]72.285 mg QE/100g FW[4]Fruit
Total Phenolics (Fruit) 60.4 - 663 mg GAE/100g FW[2]485.5 - 1580 mg GAE/100g FW[2]Data not availableFruit

Note: DW = Dry Weight, FW = Fresh Weight, RE = Rutin Equivalents, QE = Quercetin Equivalents, GAE = Gallic Acid Equivalents. The lack of specific quantitative data for this compound highlights a significant research gap and an opportunity for further investigation.

Biological Activity: this compound as a Potential KRAS Inhibitor

Computational studies have identified this compound as a potential inhibitor of the KRAS G12D mutant, a key driver in many cancers, including pancreatic, colon, and lung cancers[5]. The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. Mutations in KRAS, particularly at the G12, G13, and Q61 hotspots, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival[5]. This compound is predicted to bind to the switch I/II pocket of the KRAS G12D mutant, potentially disrupting its function[5].

While experimental data on the direct anti-cancer activity of this compound is limited, studies on other sanggenones, such as Sanggenon C, have demonstrated pro-apoptotic effects in colon cancer cells[1][6]. This suggests that sanggenones as a class of compounds warrant further investigation as potential anti-cancer agents.

Signaling Pathway

The proposed mechanism of action for this compound as a KRAS inhibitor involves the disruption of the MAPK (mitogen-activated protein kinase) pathway, a critical downstream signaling cascade of KRAS.

Figure 1. Proposed KRAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound from Morus Root Bark

This protocol is adapted from methods for isolating similar flavonoids from Morus species.

Extraction_Workflow Start Dried Morus Root Bark Powder Extraction Maceration with 80% Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Liquid-Liquid Partition (n-Hexane, Ethyl Acetate, Water) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Flavonoids) Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Preparative HPLC (C18 Column) Fraction_Collection->Purification Sanggenone_H Pure this compound Purification->Sanggenone_H

Figure 2. Workflow for the extraction and isolation of this compound.

Methodology:

  • Extraction: Powdered, dried root bark of the Morus species is macerated with 80% ethanol at room temperature for 72 hours. The process is repeated three times.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-hexane followed by ethyl acetate. The ethyl acetate fraction, which is enriched with flavonoids, is collected.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.

Quantification of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm for flavonoids).

  • Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable quantification.

In Vitro Evaluation of Anti-Cancer Activity

The following protocols are designed to test the efficacy of this compound against KRAS-mutant cancer cell lines.

a. Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: KRAS-mutant cancer cell lines (e.g., PANC-1 for pancreatic cancer, HCT116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated.

b. KRAS Nucleotide Exchange Assay

This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS protein.

NEA_Workflow Start Recombinant KRAS Protein Loading Incubate KRAS with fluorescently labeled GDP (e.g., mant-GDP) Start->Loading KRAS_mantGDP KRAS-mant-GDP Complex Loading->KRAS_mantGDP Addition Add this compound and unlabeled GTP KRAS_mantGDP->Addition Measurement Monitor decrease in fluorescence over time Addition->Measurement Result Inhibition of nucleotide exchange results in a smaller decrease in fluorescence Measurement->Result

Figure 3. Workflow for a KRAS Nucleotide Exchange Assay.

Methodology:

  • KRAS Loading: Recombinant KRAS protein is incubated with a fluorescent GDP analog (e.g., mant-GDP) to form a stable, fluorescent complex.

  • Inhibitor Incubation: this compound at various concentrations is added to the KRAS-mant-GDP complex.

  • Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a molar excess of unlabeled GTP and a guanine nucleotide exchange factor (GEF) such as SOS1.

  • Fluorescence Monitoring: The decrease in fluorescence (as mant-GDP is displaced by unlabeled GTP) is monitored over time using a fluorescence plate reader. A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of nucleotide exchange.

c. Western Blot Analysis of MAPK Pathway

This assay assesses the effect of this compound on the downstream signaling of KRAS.

Methodology:

  • Cell Treatment: KRAS-mutant cells are treated with this compound for various time points.

  • Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated and total forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Conclusion

This compound presents a promising avenue for phytochemical and pharmacological research, particularly in the context of anti-cancer drug discovery. Its predicted ability to inhibit the KRAS G12D mutant warrants further experimental validation. This guide provides a framework for the comparative analysis of this compound from different Morus species and detailed protocols for its extraction, quantification, and biological evaluation. The significant gap in quantitative data for this compound across various Morus species underscores the need for further research in this area, which could unlock the full therapeutic potential of this natural compound.

References

Cross-Validation of Sanggenone H Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Sanggenone H's Anti-Inflammatory, Anti-Cancer, and KRAS G12D Inhibitory Potential Across Different Laboratory Findings.

This compound, a natural flavonoid isolated from the root bark of Morus species (mulberry), has garnered significant interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the existing experimental data on this compound's biological activities, focusing on its anti-inflammatory, anti-cancer, and putative KRAS G12D inhibitory effects. By summarizing quantitative data and detailing experimental protocols from various studies, this document aims to facilitate cross-validation of its activities and guide future research and drug development efforts.

Anti-Inflammatory Activity

This compound and its related compounds have demonstrated notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.

Comparative Efficacy of Sanggenone Analogs in Macrophage Cell Lines

While direct comparative studies on this compound are limited, research on its structural analogs, Sanggenon C and O, in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells provides valuable insights. Both compounds were found to strongly inhibit nitric oxide (NO) production and NF-κB activation in a dose-dependent manner.[1] Furthermore, the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, was suppressed by these compounds at concentrations of 1 and 10 µM.[1] Another study on Sanggenon A in both BV2 microglial cells and RAW264.7 macrophages showed significant inhibition of nitrite production, further implicating this class of compounds in modulating inflammatory responses.

Table 1: Comparison of Anti-Inflammatory Activity of Sanggenone Analogs

CompoundCell LineKey EffectEffective ConcentrationReference
Sanggenon CRAW264.7Inhibition of NO production and NF-κB activation1, 10 µM[1]
Sanggenon ORAW264.7Inhibition of NO production and NF-κB activation1, 10 µM[1]
Sanggenon ABV2, RAW264.7Inhibition of nitrite productionNot specified
Signaling Pathway and Experimental Workflow

The primary mechanism of the anti-inflammatory action of Sanggenones involves the suppression of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. Sanggenones have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[1]

G NF-κB Signaling Pathway Inhibition by Sanggenones LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to Sanggenone_H This compound Sanggenone_H->IkB prevents degradation G MTT Assay Experimental Workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cancer Cells Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation 4. Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 5. Solubilize Crystals Formazan_Formation->Solubilization Plate_Reader 6. Measure Absorbance Solubilization->Plate_Reader Data_Analysis 7. Calculate IC50 Plate_Reader->Data_Analysis G Proposed KRAS G12D Inhibition Validation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay 1. Binding Assays (SPR, ITC) Cell_Based_Assay 2. Cell-Based Signaling Assays Binding_Assay->Cell_Based_Assay Xenograft_Model 3. Xenograft Tumor Models Cell_Based_Assay->Xenograft_Model Confirmed_Activity Confirmed KRAS G12D Inhibitory Activity Xenograft_Model->Confirmed_Activity Computational_Finding Computational Prediction Computational_Finding->Binding_Assay

References

The Bioavailability of Sanggenone H and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sanggenone H and its derivatives, a class of prenylated flavonoids primarily isolated from the root bark of Morus species, have garnered significant interest for their diverse pharmacological activities. However, the therapeutic potential of any compound is intrinsically linked to its bioavailability—the extent and rate at which it enters systemic circulation to exert its effects. This guide provides a comparative overview of the available data on the bioavailability of this compound and its derivatives, alongside a discussion of the structural features that influence their absorption and metabolic fate.

Due to a notable gap in the current scientific literature, direct comparative studies on the bioavailability and pharmacokinetic parameters of this compound and its derivatives in vivo are not available. Consequently, this guide will focus on a theoretical comparison based on their chemical structures and the established principles of flavonoid absorption, supplemented with available in vitro biological activity data that underscores their therapeutic promise.

Theoretical Comparison of Bioavailability Based on Chemical Structure

The bioavailability of flavonoids is influenced by several factors, including their molecular size, lipophilicity, and the presence of specific functional groups. The addition of prenyl groups, a defining characteristic of sanggenones, is generally believed to enhance lipophilicity. This increased affinity for lipids can facilitate passage across the lipid-rich membranes of intestinal cells, potentially leading to improved absorption compared to non-prenylated flavonoids.

Below is a comparison of the structures of this compound and some of its notable derivatives. The structural variations, such as the number and arrangement of prenyl groups and the presence of cyclized moieties, are expected to influence their physicochemical properties and, consequently, their bioavailability.

CompoundChemical StructureKey Structural Features & Potential Impact on Bioavailability
This compound [Image of this compound structure]- Contains a prenyl group, which is expected to increase lipophilicity and membrane permeability.
Sanggenone C [Image of Sanggenone C structure]- Possesses a complex Diels-Alder type adduct structure. This significant structural difference compared to this compound likely alters its solubility and interaction with membrane transporters. Sanggenon C has shown various biological activities, including anti-inflammatory and antitumor effects.[1]
Sanggenone D [Image of Sanggenone D structure]- Similar to Sanggenone C, it is a Diels-Alder type adduct. Its cyclized structure may affect its interaction with metabolic enzymes and transporters, thereby influencing its bioavailability. It has been noted to possess antioxidant properties.[2]
Kuwanon G [Image of Kuwanon G structure]- Features a chalcone-derived structure with prenylation. Its more open structure compared to the cyclized Sanggenones C and D might lead to different absorption and metabolism profiles. Kuwanon G has demonstrated antibacterial activity.[3]

Comparative In Vitro Biological Activities

While direct bioavailability data is lacking, comparing the in vitro biological activities of these compounds can provide insights into their relative potency and therapeutic potential. It is important to note that high in vitro activity does not always translate to in vivo efficacy, as this is dependent on the compound reaching its target in sufficient concentrations.

CompoundBiological ActivityAssayIC₅₀ / Effective ConcentrationReference
Sanggenone C AntitumorCell Proliferation Assay (Human Gastric Cancer Cells)4-12 μM[1]
Anti-inflammatoryInhibition of iNOS expression in RAW264.7 cells-[1]
Sanggenone D Pancreatic Lipase InhibitionEnzyme Inhibition Assay0.77 μM[2]
Kuwanon G AntibacterialMinimum Inhibitory Concentration (MIC) against Streptococcus mutans8.0 µg/mL[3]

Experimental Protocols

To facilitate further research in this area, a detailed methodology for a key experiment used to assess the intestinal permeability of flavonoids is provided below.

In Vitro Intestinal Permeability Assessment Using Caco-2 Cell Monolayers

This assay is a widely accepted model for predicting the oral absorption of compounds. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on semi-permeable Transwell® inserts in a multi-well plate.

  • The cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • The culture is maintained for 21-25 days to allow the cells to differentiate and form a confluent monolayer with well-developed tight junctions.

2. Monolayer Integrity Assessment:

  • The integrity of the cell monolayer is crucial for reliable permeability data. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

  • Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used for the transport studies.

  • The permeability of a fluorescent marker that is known to have low permeability (e.g., Lucifer yellow) is also assessed to confirm the integrity of the tight junctions.

3. Transport Experiment:

  • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • The test compound (this compound or its derivative) is dissolved in the transport buffer and added to the apical (donor) side of the Transwell® insert, which represents the intestinal lumen.

  • Fresh transport buffer without the test compound is added to the basolateral (receiver) side, which represents the blood circulation.

  • The plates are incubated at 37°C with gentle shaking.

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical side at the beginning and end of the experiment.

4. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

Visualizations

Experimental Workflow

G cluster_prep Monolayer Preparation cluster_transport Transport Assay cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days for differentiation Caco2_seeding->Differentiation Integrity_check Assess monolayer integrity (TEER & Lucifer Yellow) Differentiation->Integrity_check Add_compound Add test compound to apical side Integrity_check->Add_compound Incubate Incubate at 37°C with shaking Add_compound->Incubate Sample_collection Collect samples from basolateral side at time points Incubate->Sample_collection Quantification Quantify compound concentration (HPLC/LC-MS) Sample_collection->Quantification Calculation Calculate Papp value Quantification->Calculation Result Result Calculation->Result

Caption: Workflow for Caco-2 Cell Permeability Assay.

Signaling Pathway

G cluster_cell Adipocyte / Myocyte IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4_vesicle GLUT4 Storage Vesicles (GSVs) AKT->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocation to plasma membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Insulin Insulin Insulin->IR Sanggenones Sanggenone Derivatives (e.g., D, Kuwanon G) Sanggenones->PI3K May activate pathway

Caption: Activation of the GLUT4 Signaling Pathway.

References

Pioneering Pathways: A Comparative Guide to Validating Sanggenone H's Synergistic Effects with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds to enhance the efficacy of existing chemotherapeutic agents. Sanggenone H, a prenylated flavonoid isolated from the root bark of Morus species, has demonstrated promising anticancer properties. However, its potential to act synergistically with established anticancer drugs remains a largely unexplored frontier. This guide provides a comprehensive framework for validating the synergistic effects of this compound, drawing upon established methodologies and data from analogous studies on other natural compounds.

While direct experimental data on this compound's synergistic effects are not yet available in published literature, this guide will present a roadmap for such investigations. We will leverage findings from studies on similar plant-derived compounds that have been successfully combined with conventional drugs like cisplatin and doxorubicin to illustrate the principles and experimental designs required.

Understanding Synergy: More Than the Sum of its Parts

In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This can lead to several clinical advantages, including:

  • Enhanced therapeutic efficacy: Achieving a better treatment outcome.

  • Dose reduction: Lowering the required doses of cytotoxic drugs, thereby minimizing side effects.[2]

  • Overcoming drug resistance: Re-sensitizing cancer cells to therapies they have become resistant to.[3][4]

The isobole method and the combination index (CI) method developed by Chou and Talalay are the most widely accepted approaches to quantitatively assess synergy.[1]

Hypothetical Combination Studies: this compound with Cisplatin and Doxorubicin

Based on extensive research into other phytochemicals, promising candidates for synergistic studies with this compound include the widely used chemotherapeutic agents cisplatin and doxorubicin.

This compound and Cisplatin

Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers.[5] Its efficacy is often limited by significant side effects and the development of resistance.[5][6] Natural compounds have been shown to synergistically enhance cisplatin's cytotoxicity.[7][8][9]

Table 1: Illustrative Data on Synergistic Effects of Natural Compounds with Cisplatin

Natural CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Cisplatin Alone)Combination IC50Combination Index (CI)Fold EnhancementReference
GenisteinHTB-186 (Medulloblastoma)> 6 µM~0.1 µMNot ReportedSynergistic2.8-fold increase in growth inhibition[9]
OstholeFM55P (Melanoma)Not ReportedNot ReportedNot ReportedSynergisticNot Reported[6]
NV651HEPG2 (Hepatocellular Carcinoma)Not ReportedNot ReportedNot ReportedSynergisticNot Reported[7]

Note: This table is illustrative and based on data for other natural compounds due to the absence of specific data for this compound.

This compound and Doxorubicin

Doxorubicin is an anthracycline antibiotic commonly used in cancer chemotherapy.[10] Its clinical use is often hampered by cardiotoxicity and drug resistance.[11][12] Several studies have demonstrated that phytochemicals can potentiate the anticancer effects of doxorubicin while sometimes mitigating its toxicity.[3][11]

Table 2: Illustrative Data on Synergistic Effects of Natural Compounds with Doxorubicin

Natural CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Doxorubicin Alone)Combination IC50Combination Index (CI)Fold EnhancementReference
SH003MDA-MB-231 (Triple-negative Breast Cancer)Not ReportedNot ReportedNot ReportedSynergisticNot Reported[3]
Tanshinone IIABreast Cancer CellsNot ReportedNot ReportedNot ReportedSynergisticNot Reported[11]

Note: This table is illustrative and based on data for other natural compounds due to the absence of specific data for this compound.

Experimental Protocols for Validating Synergy

To rigorously assess the synergistic potential of this compound, a series of well-defined experiments are necessary. The following protocols are based on standard methodologies in the field.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner drug individually and in combination.

Methodology (MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner drug (e.g., cisplatin or doxorubicin), and combinations of both at a constant ratio. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assays

Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death (apoptosis).

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound, the partner drug, and their combination at synergistic concentrations for a defined period.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.

Methodology:

  • Protein Extraction: Treat cells as described above, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and proteins involved in relevant signaling pathways like PI3K/Akt).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing the Path to Discovery: Workflows and Pathways

To clearly delineate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Synergy Validation A Cell Line Selection B Single Agent IC50 Determination (this compound & Partner Drug) A->B C Combination Treatment (Fixed Ratio) B->C D Cell Viability Assay (MTT) C->D E Combination Index (CI) Calculation D->E F Synergy Confirmed (CI < 1) E->F Decision G Mechanism of Action Studies F->G H Apoptosis Assay (Annexin V/PI) G->H I Western Blot (Signaling Pathways) G->I

Caption: A streamlined workflow for the validation of synergistic drug effects.

G cluster_pathway Hypothesized Synergistic Signaling Pathway SH This compound PI3K PI3K SH->PI3K Inhibits Drug Chemotherapy Drug (e.g., Cisplatin) DNA_Damage DNA Damage Drug->DNA_Damage Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits DNA_Damage->Apoptosis Induces

Caption: A potential signaling pathway targeted by this compound and a chemotherapy drug.

Future Directions and Conclusion

The validation of this compound's synergistic effects with known anticancer drugs holds immense potential for developing novel and more effective cancer treatment strategies. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate these interactions. Future studies should also include in vivo validation using animal models to confirm the preclinical findings and assess the safety and efficacy of the combination therapy. The exploration of natural compounds like this compound as adjuncts to conventional chemotherapy is a promising avenue that could lead to significant advancements in oncology.

References

Safety Operating Guide

Personal protective equipment for handling Sanggenone H

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sanggenone H

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. As no specific Safety Data Sheet (SDS) for this compound is readily available, this guidance is based on general laboratory safety principles for handling chemical compounds of unknown toxicity and information available for structurally related flavonoids. It is imperative to handle this compound with caution, assuming it may be hazardous until proven otherwise.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is provided below. This information is crucial for understanding its behavior and potential hazards.

PropertyThis compoundSanggenon N[1]Sanggenon C[2]Sanggenon D[3]
CAS Number 86450-80-8[4]92280-12-181422-93-781422-93-7
Molecular Formula C25H24O6C25H26O6C40H36O12C40H36O12
Molecular Weight 420.5 g/mol 422.5 g/mol 708.7 g/mol 708.7 g/mol
Appearance Not specifiedNot specifiedNot specifiedNot specified
Storage Store under recommended conditions in the Certificate of Analysis[4]Not specifiedNot specifiedNot specified
Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a conservative approach to personal protection is recommended. The following PPE should be worn at all times when handling the compound.[5][6][7]

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Double gloving may be appropriate when handling concentrated solutions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in a chemical fume hood.To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the work area of any unnecessary equipment or materials to minimize the risk of spills and contamination.

2. Handling the Compound:

  • Before use, carefully inspect the container for any damage.

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.

  • To prepare solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and responsible individual.

3. Accidental Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any solid this compound and contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers as directed by your institution's waste management guidelines.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh 4. Weigh Solid Compound gather_materials->weigh Proceed to Handling dissolve 5. Prepare Stock Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。